Sucunamostat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1802888-04-5 |
|---|---|
Molecular Formula |
C22H22N4O8 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H22N4O8/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25)/t12-,16+/m1/s1 |
InChI Key |
PUZUTMLAAWVCCV-WBMJQRKESA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Sucunamostat (SCO-792): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sucunamostat (formerly SCO-792) is a first-in-class, orally active, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade. By targeting enteropeptidase in the gut, this compound effectively reduces the breakdown and subsequent absorption of dietary proteins, leading to a decrease in circulating amino acid levels. This mechanism of action holds therapeutic potential for a range of metabolic and kidney diseases, including phenylketonuria (PKU), maple syrup urine disease (MSUD), homocystinuria (HCU), and diabetic kidney disease (DKD). This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Enteropeptidase Inhibition
This compound's primary pharmacological effect is the potent and reversible inhibition of enteropeptidase (also known as enterokinase).[1][2] Enteropeptidase is a serine protease located on the brush border of the duodenum and jejunum.[2] It plays a crucial role in initiating the protein digestion cascade by converting inactive trypsinogen into its active form, trypsin. Trypsin then activates a host of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases, leading to the breakdown of dietary proteins into smaller peptides and amino acids for absorption.
By inhibiting enteropeptidase, this compound effectively attenuates this entire cascade, resulting in reduced protein digestion and a subsequent decrease in the absorption of amino acids from the gut into the bloodstream.[1][2] This targeted, localized action within the gastrointestinal tract minimizes systemic exposure and potential off-target effects.[3]
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Enzyme Inhibition Data[1][4]
| Parameter | Species | Value |
| IC50 | Rat Enteropeptidase | 4.6 nM |
| Human Enteropeptidase | 5.4 nM | |
| Kinact/KI | Human Enteropeptidase | 82,000 M⁻¹s⁻¹ |
| Dissociation Half-life | Human Enteropeptidase | ~14 hours |
Table 2: Preclinical In Vivo Efficacy in a Rat Model of Diabetic Kidney Disease[5]
| Parameter | Treatment Group | Result |
| Fecal Protein Content | SCO-792 | Increased |
| Urine Albumin-to-Creatinine Ratio (UACR) | SCO-792 | Rapidly decreased |
| Glomerular Hyperfiltration | SCO-792 | Normalized |
Table 3: Phase 2a Clinical Trial Results in Patients with Type 2 Diabetes and Albuminuria[4]
| Parameter | Placebo (n=15) | SCO-792 500 mg QD (n=29) | SCO-792 500 mg TID (n=28) |
| Change in UACR from Baseline (12 weeks) | -14% | -27% | -28% |
Experimental Protocols
In Vitro Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)[1]
Objective: To determine the in vitro inhibitory potency of this compound against rat and human enteropeptidase.
Methodology:
-
A fluorescence resonance energy transfer (FRET)-based assay was developed using a synthetic substrate for enteropeptidase.
-
The reaction mixture contained recombinant rat or human enteropeptidase, the FRET substrate, and varying concentrations of this compound in an appropriate buffer system.
-
The components were incubated at a controlled temperature.
-
The enzymatic reaction, leading to the cleavage of the FRET substrate and a subsequent increase in fluorescence, was monitored over time using a fluorescence plate reader.
-
The rate of the reaction was calculated from the linear phase of the fluorescence signal.
-
The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Oral Protein Challenge in Rats[1]
Objective: To evaluate the in vivo efficacy of this compound in inhibiting protein digestion.
Methodology:
-
Male Sprague-Dawley rats were fasted overnight.
-
A single oral dose of this compound (e.g., 10 or 30 mg/kg) or vehicle was administered.
-
After a predetermined time (e.g., up to 4 hours), a protein meal was administered orally.
-
Blood samples were collected at various time points post-protein administration.
-
Plasma concentrations of branched-chain amino acids (BCAAs) were measured as an indicator of protein digestion and absorption.
-
The effect of this compound on the post-protein challenge elevation of plasma BCAAs was compared to the vehicle-treated group.
Phase 2a Clinical Trial in Patients with Type 2 Diabetes and Albuminuria[4]
Objective: To evaluate the safety, tolerability, and efficacy of this compound in reducing albuminuria in patients with type 2 diabetes and kidney disease.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Patients with type 2 diabetes and a urine albumin-to-creatinine ratio (UACR) between 200 and 5000 mg/g, and an estimated glomerular filtration rate (eGFR) >30 mL/min/1.73 m².
Treatment Arms:
-
Placebo
-
This compound 500 mg once daily (QD)
-
This compound 500 mg three times daily (TID)
Duration: 12 weeks of treatment.
Primary Endpoints:
-
Safety and tolerability
-
Change in UACR from baseline
Secondary Endpoints:
-
Change in eGFR
-
Proportion of patients with at least a 30% reduction in UACR
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow: FRET-based Enteropeptidase Inhibition Assay
The following diagram outlines the workflow for the in vitro FRET-based assay used to determine the inhibitory activity of this compound.
Conclusion
This compound presents a novel and targeted approach to modulating amino acid absorption through the specific inhibition of enteropeptidase. Its mechanism of action is well-characterized, with potent in vitro activity and demonstrated in vivo efficacy in preclinical models. Early clinical data suggests that this mechanism can be safely translated to humans and may offer therapeutic benefits in conditions characterized by aberrant amino acid metabolism or where reduced protein absorption is desirable. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in its target indications.
References
Sucunamostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamostat, also known as SCO-792, is a first-in-class, orally active, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade.[1][2] Developed by SCOHIA PHARMA, Inc., and originated by Takeda Pharmaceutical Company Limited, this compound is under investigation for a variety of metabolic and kidney-related disorders.[3] By inhibiting enteropeptidase, this compound effectively reduces the digestion of dietary protein and the subsequent absorption of amino acids, offering a novel therapeutic approach for conditions where modulation of protein metabolism is beneficial. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound.
Discovery
The discovery of this compound was the result of a systematic drug discovery program aimed at identifying potent and selective enteropeptidase inhibitors. The process began with a high-throughput screening (HTS) campaign that utilized a fluorescence resonance energy transfer (FRET) based assay to identify initial hit compounds.
Following the HTS, a lead compound, T-0046812, was identified. While showing activity, this lead compound had suboptimal properties, including chemical instability. The subsequent lead optimization program focused on improving the drug-like properties of T-0046812. This involved a ligand-based drug design approach, which led to the synthesis of a series of 4-guanidinobenzoate derivatives. Key modifications included the replacement of an unstable isoxazole ring and the introduction of a polar group to enhance potency and limit systemic absorption. This optimization effort culminated in the discovery of this compound (SCO-792), a compound with potent inhibitory activity against both rat and human enteropeptidase, and favorable pharmacokinetic properties for its intended mechanism of action.
Synthesis
The chemical synthesis of this compound, N-({(3S)-6-[(4-carbamimidamidobenzoyl)oxy]-2,3-dihydro-1-benzofuran-3-yl}acetyl)-L-aspartic acid, involves a multi-step process. A plausible synthetic route, based on published literature, is outlined below. The synthesis converges on the coupling of three key building blocks: a protected (3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl acetic acid, a protected L-aspartic acid derivative, and 4-carbamimidamidobenzoyl chloride.
Logical Synthesis Workflow
Caption: Logical workflow for the synthesis of this compound.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting enteropeptidase, a serine protease located on the brush border of the duodenum. Enteropeptidase plays a crucial role in the digestive cascade by converting inactive trypsinogen into its active form, trypsin. Trypsin then activates a host of other pancreatic proenzymes, such as chymotrypsinogen, proelastase, and procarboxypeptidases, which are responsible for the breakdown of dietary proteins into smaller peptides and amino acids for absorption.
By inhibiting enteropeptidase, this compound effectively blocks the initial step of this activation cascade. This leads to a reduction in the overall proteolytic activity in the small intestine, resulting in decreased protein digestion and a subsequent reduction in the absorption of amino acids into the bloodstream. This mechanism is particularly relevant for therapeutic strategies aimed at managing conditions exacerbated by high protein intake or dysregulated amino acid metabolism.
Signaling Pathway of Protein Digestion and this compound's Point of Intervention
Caption: this compound inhibits enteropeptidase, blocking the protein digestion cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 | Rat Enteropeptidase | 4.6 nM | [1] |
| IC50 | Human Enteropeptidase | 5.4 nM | [1] |
| Kinact/KI | Human Enteropeptidase | 82,000 M-1s-1 | [1] |
| Dissociation Half-life (t1/2) | Human Enteropeptidase | ~14 hours | [1] |
| koff | Human Enteropeptidase | 0.047 hr-1 | [1] |
Table 2: In Vivo Efficacy of this compound in Rats
| Study | Animal Model | Dose | Effect | Reference |
| Oral Protein Challenge | Sprague-Dawley Rats | 10 and 30 mg/kg (single oral dose) | Dose-dependent inhibition of plasma branched-chain amino acid (BCAA) elevation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the characterization of this compound, based on the publication by Sasaki M, et al. (2019).[1]
Enteropeptidase Enzyme Assay
This assay was used to determine the inhibitory activity of this compound against enteropeptidase.
-
Materials:
-
Assay Buffer: 50 mmol/L Tricine, pH 8.0, 0.01% (w/v) Tween20, and 10 mmol/L CaCl2.
-
Enzyme: Recombinant human enteropeptidase.
-
Substrate: A specific dual-labeled substrate for FRET-based detection.
-
Test Compound: this compound dissolved in DMSO.
-
-
Procedure:
-
25 nL of the compound solution was added to a 1536-well black plate.
-
2 µL of 90 mU/mL human recombinant enteropeptidase solution was added and incubated at room temperature for 60 minutes.
-
2 µL of the substrate solution was then added to initiate the reaction.
-
The fluorescence was measured to determine the rate of substrate cleavage.
-
IC50 values were calculated from the dose-response curves.
-
Dissociation Assay
This assay was performed to determine the reversibility and dissociation rate of this compound from enteropeptidase.
-
Materials:
-
Assay Buffer: As described above.
-
Enzyme: Recombinant human enteropeptidase.
-
Test Compound: this compound at a concentration 10-fold its IC50 value.
-
-
Procedure:
-
10 µL of the compound solution was added to a 96-well plate.
-
10 µL of 100 mU/mL human recombinant enteropeptidase solution was added and incubated at room temperature for 120 minutes to allow for binding.
-
The mixture was then diluted to initiate the dissociation of the inhibitor-enzyme complex.
-
The recovery of enzyme activity was measured over time by adding the substrate.
-
The dissociation half-life (t1/2) and the off-rate (koff) were calculated from the data.
-
Pharmacokinetic Study in Rats
This study was conducted to evaluate the pharmacokinetic profile of this compound.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
This compound was administered orally to the rats.
-
Blood samples were collected at various time points via the tail vein.
-
Plasma concentrations of this compound were determined by high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated.
-
Oral Protein Challenge in Rats
This in vivo study was designed to assess the efficacy of this compound in inhibiting protein digestion.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats were orally administered either vehicle or this compound (10 and 30 mg/kg).
-
After a specified time, the rats were given an oral protein challenge (e.g., whey protein).
-
Blood samples were collected at different time points post-protein challenge.
-
Plasma levels of branched-chain amino acids (BCAAs) were measured as a marker of protein digestion and absorption.
-
The inhibition of BCAA elevation in the this compound-treated groups compared to the vehicle group was determined.
-
Experimental Workflow for Characterization of an Enteropeptidase Inhibitor
Caption: A typical experimental workflow for the characterization of this compound.
Conclusion
This compound is a potent and selective inhibitor of enteropeptidase discovered through a rigorous drug discovery and optimization process. Its unique mechanism of action, which involves the reversible inhibition of a key enzyme in protein digestion, presents a promising therapeutic strategy for a range of metabolic and renal diseases. The preclinical data demonstrate its efficacy in vitro and in vivo, supporting its ongoing clinical development. This technical guide provides a comprehensive overview of the foundational science behind this compound for the scientific and drug development communities.
References
Sucunamostat for Phenylketonuria Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine, leading to its accumulation and subsequent neurotoxicity. Current treatment strategies primarily revolve around strict dietary protein restriction. Sucunamostat (formerly known as SCO-792 and TAK-792) represents a novel therapeutic approach by targeting the initial stages of protein digestion through the inhibition of enteropeptidase. This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound in the context of PKU research. It includes quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant workflows to support further investigation and development.
Introduction
This compound is an orally active, reversible inhibitor of enteropeptidase, a key enzyme in the digestive cascade responsible for the activation of trypsinogen to trypsin.[1][2] By inhibiting enteropeptidase, this compound effectively hinders the downstream activation of numerous pancreatic zymogens, thereby reducing the overall digestion and absorption of dietary proteins.[1][2] This mechanism offers a potential therapeutic benefit for PKU by limiting the systemic availability of phenylalanine from dietary sources. Developed by Scohia Pharma and previously under investigation by Takeda, this compound has been evaluated in a Phase I clinical trial for PKU.[3][4]
Mechanism of Action
The therapeutic rationale for this compound in PKU is based on the inhibition of the initial step of protein digestion in the small intestine. Enteropeptidase, located on the brush border of the duodenum, is the physiological activator of trypsinogen. Trypsin, in turn, activates a cascade of other pancreatic proenzymes, including chymotrypsinogen, proelastase, and procarboxypeptidases, which are essential for the breakdown of dietary proteins into smaller peptides and amino acids, including phenylalanine. By inhibiting enteropeptidase, this compound is expected to reduce the liberation and subsequent absorption of phenylalanine from ingested protein.
Figure 1: Mechanism of action of this compound.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) | Assay Type | Reference |
| Enteropeptidase | Rat | 4.6 | Fluorescence Resonance Energy Transfer (FRET) | [1][2][5] |
| Enteropeptidase | Human | 5.4 | Fluorescence Resonance Energy Transfer (FRET) | [1][2][5] |
Table 2: Preclinical and Clinical Development Status
| Study Phase | Indication | Status | Additional Information | Reference |
| Preclinical | Metabolic Disorders | Completed | Demonstrated in vivo inhibition of protein digestion in rats. | [2][4] |
| Phase I | Phenylketonuria | Completed | Assessed safety, tolerability, and pharmacokinetics. | [3][4] |
| Phase I | Maple Syrup Urine Disease | Completed | [3][4] | |
| Phase I | Homocystinuria | Completed | [3][4] | |
| Phase II | Obesity, Type 2 Diabetes, Renal Failure | No recent development reported | [4] |
Experimental Protocols
In Vitro Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer)
This protocol is based on the methodology described for the discovery of SCO-792.[2]
Objective: To determine the in vitro inhibitory activity of this compound against rat and human enteropeptidase.
Materials:
-
Recombinant rat and human enteropeptidase
-
Fluorescence resonance energy transfer (FRET)-based substrate for enteropeptidase
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well microplate, add the enteropeptidase enzyme solution to each well.
-
Add the this compound dilutions to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a predetermined period at a controlled temperature (e.g., 30 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound by Scohia Pharma for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- 4. This compound - SCOHIA PHARMA/Takeda - AdisInsight [adisinsight.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of Enteropeptidase Inhibition in Metabolic Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Enteropeptidase, a serine protease located in the brush border of the duodenum, plays a pivotal role in the initiation of the digestive cascade. It activates trypsinogen to trypsin, which in turn activates a host of other pancreatic zymogens responsible for the breakdown of dietary proteins. The congenital absence of enteropeptidase results in a severe malabsorptive "starvation phenotype," highlighting its critical role in nutrient absorption.[1][2] This central role has led to the exploration of enteropeptidase inhibition as a novel therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. By attenuating protein digestion and absorption, enteropeptidase inhibitors have demonstrated the potential to induce weight loss, improve glycemic control, and favorably modulate lipid profiles in preclinical models. This technical guide provides an in-depth overview of the core principles of enteropeptidase inhibition, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the underlying biological pathways.
The Digestive Cascade Initiated by Enteropeptidase
Enteropeptidase is the primary upstream activator of a complex enzymatic cascade essential for protein digestion.[2][3] Its inhibition disrupts this entire process at its origin.
Preclinical Efficacy of Enteropeptidase Inhibitors
Effects on Body Weight and Food Intake
Preclinical studies in diet-induced obese (DIO) mice have demonstrated that enteropeptidase inhibitors, such as SCO-792 and camostat (and its active metabolite FOY-251), lead to significant reductions in body weight. This effect is attributed to both a decrease in food intake and a reduction in caloric absorption from dietary protein.
| Inhibitor | Animal Model | Dose | Treatment Duration | Body Weight Change vs. Vehicle | Food Intake Change vs. Vehicle | Reference |
| SCO-792 | DIO Mice | 20 mg/kg/day | 28 days | ↓ ~10% | ↓ ~15% | [4] |
| SCO-792 | DIO Mice | 59 mg/kg/day | 28 days | ↓ ~15% | ↓ ~20% | [4] |
| Camostat | OLETF Rats | 200 mg/100g food | 60 weeks | ↓ (prevented gain) | ↑ (adjusted for body weight) | [5] |
| FOY-251 | DIO Mice | 100 mg/kg (in diet) | 4 weeks | ↓ ~12% | ↓ ~10% | [2] |
Effects on Glucose Metabolism
Enteropeptidase inhibition has been shown to improve parameters of glucose homeostasis, including fasting glucose, insulin levels, and insulin sensitivity.
| Inhibitor | Animal Model | Dose | Treatment Duration | Fasting Glucose | Fasting Insulin | HOMA-IR | Reference |
| SCO-792 | ob/ob Mice | 60 mg/kg/day | 14 days | ↓ ~50% | ↓ ~80% | Not Reported | [4] |
| SCO-792 | DIO Mice | 59 mg/kg/day | 28 days | ↓ ~15% | ↓ ~50% | Not Reported | [4] |
| Camostat | OLETF Rats | 200 mg/100g food | 60 weeks | ↓ | ↓ | Not Reported | [5] |
| FOY-251 | DIO Mice | 100 mg/kg (in diet) | 4 weeks | ↓ ~20% | No significant change | Improved | [2] |
Effects on Lipid Profile
Improvements in the lipid profile, including reductions in plasma triglycerides and total cholesterol, have also been observed with enteropeptidase inhibition.
| Inhibitor | Animal Model | Dose | Treatment Duration | Plasma Triglycerides | Total Cholesterol | Reference |
| SCO-792 | DIO Mice | 59 mg/kg/day | 28 days | ↓ ~30% | ↓ ~20% | [4] |
| Camostat | OLETF Rats | 200 mg/100g food | 60 weeks | ↓ | ↓ | [5] |
Proposed Mechanisms of Action and Signaling Pathways
The metabolic benefits of enteropeptidase inhibition are thought to be mediated by a combination of factors, including reduced nutrient absorption and the modulation of key gut and metabolic hormones.
Key Experimental Protocols
A standardized set of in vitro and in vivo assays are crucial for the evaluation of novel enteropeptidase inhibitors.
In Vitro Enteropeptidase Activity Assay
This assay measures the direct inhibitory effect of a compound on enteropeptidase enzymatic activity.
Principle: The assay utilizes a synthetic fluorogenic substrate that is cleaved by enteropeptidase to release a fluorescent molecule. The rate of fluorescence generation is proportional to the enzyme's activity.
Materials:
-
Recombinant human enteropeptidase
-
Fluorogenic enteropeptidase substrate (e.g., a peptide containing the recognition sequence linked to a fluorophore like AFC)
-
Assay buffer (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant enteropeptidase in assay buffer.
-
In the wells of a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known enteropeptidase inhibitor).
-
Add the enteropeptidase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Oral Protein Challenge
This assay assesses the in vivo efficacy of an enteropeptidase inhibitor in reducing protein digestion and amino acid absorption.
Principle: Following an oral administration of a protein source, the rise in plasma levels of branched-chain amino acids (BCAAs) is measured. An effective enteropeptidase inhibitor will blunt this post-challenge increase in plasma BCAAs.
Materials:
-
DIO mice or other relevant rodent model
-
Test compound formulated for oral administration
-
Vehicle control
-
Whey protein solution (e.g., 2.5 g/kg)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Method for plasma BCAA quantification (e.g., LC-MS/MS or enzymatic assay kit)
Procedure:
-
Fast the mice overnight.
-
Administer the test compound or vehicle via oral gavage.
-
After a specific pre-treatment time (e.g., 1-4 hours), administer the whey protein solution via oral gavage.
-
Collect blood samples at baseline (pre-protein challenge) and at various time points post-challenge (e.g., 30, 60, 90, 120 minutes).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the plasma concentrations of leucine, isoleucine, and valine.
-
Calculate the area under the curve (AUC) for the plasma BCAA concentration over time for each treatment group. A significant reduction in the AUC for the inhibitor-treated group compared to the vehicle group indicates in vivo efficacy.
Hyperinsulinemic-Euglycemic Clamp
This "gold standard" technique is used to assess insulin sensitivity in vivo.
Principle: A high level of insulin is infused intravenously to suppress endogenous glucose production. Glucose is simultaneously infused at a variable rate to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity; a higher GIR indicates greater insulin sensitivity.
Materials:
-
Catheterized conscious mice
-
Infusion pumps
-
Human insulin
-
20% glucose solution
-
Blood glucose meter
Procedure:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) and allow for a recovery period.
-
Fast the mice overnight.
-
Initiate a continuous infusion of human insulin.
-
Monitor blood glucose levels every 5-10 minutes.
-
Adjust the infusion rate of the 20% glucose solution to clamp blood glucose at the basal level.
-
Once a steady state is reached (stable blood glucose with a constant GIR), the average GIR over a specific period (e.g., the last 30 minutes of a 2-hour clamp) is calculated.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel enteropeptidase inhibitor typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies in disease models.
Conclusion and Future Directions
The inhibition of enteropeptidase presents a compelling and mechanistically distinct approach for the treatment of metabolic diseases. The preclinical data for inhibitors like SCO-792 and camostat are promising, demonstrating significant improvements in body weight, glucose homeostasis, and lipid metabolism. The multifaceted mechanism of action, involving reduced caloric intake, modulation of gut hormones, and alterations to the gut microbiome, suggests a potential for broad metabolic benefits.
Future research in this area should focus on several key aspects:
-
Clinical Translation: Rigorous clinical trials are necessary to validate the efficacy and safety of enteropeptidase inhibitors in human populations with obesity and type 2 diabetes.
-
Long-term Effects: The long-term consequences of chronic enteropeptidase inhibition on nutritional status and overall health require thorough investigation.
-
Combination Therapies: Exploring the synergistic potential of enteropeptidase inhibitors with other anti-diabetic and anti-obesity agents could lead to more effective treatment strategies.
-
Biomarker Development: Identifying reliable biomarkers of target engagement and therapeutic response will be crucial for optimizing dosing and patient selection in clinical settings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. graphviz.org [graphviz.org]
- 3. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
Sucunamostat (SCO-792) literature review
An in-depth technical guide to Sucunamostat (SCO-792), a first-in-class enteropeptidase inhibitor for the potential treatment of metabolic and kidney diseases.
Introduction
This compound (SCO-792) is an orally administered small molecule that acts as a potent and reversible inhibitor of enteropeptidase, a key enzyme in the digestion of proteins.[1][2] By targeting this enzyme, this compound reduces the absorption of amino acids from the gut into the bloodstream.[3] This novel mechanism of action has shown therapeutic potential in a range of conditions, including diabetic kidney disease (DKD), chronic kidney disease (CKD), obesity, and type 2 diabetes, as demonstrated in preclinical and clinical studies.[3][4][5] Developed by Scohia Pharma, this compound is currently under clinical investigation for several indications, including nephrotic syndrome and homocystinuria.[6][7] This document provides a comprehensive technical overview of the existing literature on this compound, including its mechanism of action, key experimental data, and methodologies.
Mechanism of Action
Enteropeptidase, a serine protease located on the brush border of the duodenum, is the initiating enzyme in the protein digestion cascade. It converts inactive trypsinogen into its active form, trypsin.[4] Trypsin then activates other pancreatic zymogens, leading to the breakdown of dietary proteins into absorbable amino acids.[8]
This compound inhibits enteropeptidase, thereby reducing the activation of trypsin and subsequent protein digestion. This leads to a decrease in the absorption of amino acids into the systemic circulation.[1][3] This reduction in circulating amino acids is believed to be the primary driver of this compound's therapeutic effects in various disease models.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 4. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scohia.com [scohia.com]
- 6. This compound by Scohia Pharma for Nephrotic Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 7. This compound by Scohia Pharma for Homocystinuria: Likelihood of Approval [pharmaceutical-technology.com]
- 8. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Sucunamostat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamostat (formerly BRS-781) is a novel, orally administered, selective inhibitor of Cathepsin C currently under investigation for the treatment of inflammatory diseases, with a primary focus on dry eye disease. Developed by Boryung Pharmaceutical, this document provides a comprehensive overview of the available preclinical data, mechanism of action, and experimental methodologies based on publicly accessible information.
Core Mechanism of Action
This compound targets Cathepsin C, a lysosomal cysteine protease predominantly expressed in hematopoietic cells. Cathepsin C plays a crucial role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). By inhibiting Cathepsin C, this compound prevents the activation of these NSPs, thereby mitigating the downstream inflammatory cascade implicated in various autoimmune and inflammatory conditions.
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the Cathepsin C-mediated activation of neutrophil serine proteases.
Caption: this compound inhibits Cathepsin C, preventing the activation of pro-inflammatory neutrophil serine proteases.
Preclinical Pharmacology
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of Cathepsin C in vitro.
| Target | IC50 (nM) | Selectivity vs. Other Cathepsins |
| Cathepsin C | 1.9 | High |
Note: Specific selectivity data against a panel of other cathepsins is not publicly available in detail.
In Vivo Efficacy: Dry Eye Disease Models
While specific quantitative outcomes from preclinical dry eye disease models are not extensively published, the general approach involves inducing dry eye in animal models to evaluate the therapeutic effects of this compound.
Experimental Workflow: Generic Dry Eye Animal Model
Caption: General experimental workflow for evaluating this compound in a preclinical dry eye disease model.
Experimental Protocols
Detailed experimental protocols for this compound preclinical studies are not publicly available. However, based on common practices for dry eye research, the following methodologies are likely employed:
-
Animal Models: Murine models are frequently used, where dry eye is induced through methods such as the administration of scopolamine to reduce tear secretion or exposure to a controlled desiccating environment.[1][2][3][4][5]
-
Dosing: this compound would be administered orally, likely as a daily dose. The specific dosage and formulation are not detailed in available literature.
-
Efficacy Endpoints:
-
Corneal Staining: Sodium fluorescein staining is used to visualize and score corneal epithelial defects.
-
Tear Production: Schirmer's test or similar methods are used to measure the volume of tear production.
-
Histopathology: Examination of the conjunctiva and lacrimal glands for inflammatory cell infiltration.
-
Biomarker Analysis: Measurement of inflammatory cytokines (e.g., IL-1β, TNF-α) in ocular tissues.
-
Pharmacokinetics and Toxicology
Comprehensive preclinical pharmacokinetic and toxicology data for this compound is limited in the public domain. The information below is based on general requirements for drug development and data from a Phase 1 clinical trial.
Pharmacokinetics
Pharmacokinetic profiles are typically established in rodent and non-rodent species to determine absorption, distribution, metabolism, and excretion (ADME) properties.[6][7][8][9]
| Parameter | Rodent (Rat/Mouse) | Non-Rodent (Dog/Monkey) |
| Cmax | Data not available | Data not available |
| Tmax | Data not available | Data not available |
| AUC | Data not available | Data not available |
| Bioavailability | Data not available | Data not available |
| Half-life | Data not available | Data not available |
Safety Pharmacology and Toxicology
Safety pharmacology studies assess the effects of a drug candidate on major organ systems. Toxicology studies in two species (one rodent, one non-rodent) are standard to identify potential target organs of toxicity and establish a safe starting dose for human trials.[10][11][12][13][14]
-
Single-Dose and Repeated-Dose Toxicity: These studies evaluate the effects of acute and chronic administration.
-
Safety Pharmacology: Focuses on cardiovascular, respiratory, and central nervous system effects.
-
Genotoxicity: Assesses the potential for mutagenicity.
A Phase 1 clinical trial of this compound in healthy volunteers indicated that the drug was well-tolerated with no serious adverse events reported. This suggests a favorable preclinical safety profile.
Summary and Future Directions
This compound is a promising Cathepsin C inhibitor with a clear mechanism of action for the treatment of dry eye disease and potentially other inflammatory conditions. While high-level information regarding its preclinical development is available, detailed quantitative data from efficacy, pharmacokinetic, and toxicology studies are not yet published in peer-reviewed literature. The successful completion of a Phase 1 trial suggests a solid foundation of preclinical evidence supporting its safety and tolerability. Further publication of preclinical data will be crucial for a more in-depth understanding of its therapeutic potential.
References
- 1. iris-pharma.com [iris-pharma.com]
- 2. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 3. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 5. esmed.org [esmed.org]
- 6. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent [frontiersin.org]
- 7. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. NTP report on the toxicology studies of aspartame (CAS No. 22839-47-0) in genetically modified (FVB Tg.AC hemizygous) and B6.129-Cdkn2atm1Rdp (N2) deficient mice and carcinogenicity studies of aspartame in genetically modified [B6.129-Trp53tm1Brd (N5) haploinsufficient] mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Sucunamostat target identification and validation
An In-depth Technical Guide to the Target Identification and Validation of Sucunamostat
This technical guide provides a comprehensive overview of the target identification and validation of this compound, an orally administered small-molecule inhibitor. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.
Introduction to this compound
This compound is an investigational drug that has been developed as a prophylactic treatment for hereditary angioedema (HAE). HAE is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) in various parts of the body. These episodes are mediated by the overproduction of bradykinin, a potent vasodilator that increases vascular permeability. This compound is designed to be an orally bioavailable inhibitor of a key enzyme involved in the bradykinin production pathway.
Target Identification
The primary molecular target of this compound has been identified as plasma kallikrein. Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system. Its main function is to cleave high-molecular-weight kininogen (HMWK) to release bradykinin. In HAE patients, uncontrolled plasma kallikrein activity leads to excessive bradykinin generation and subsequent angioedema attacks. Therefore, inhibiting plasma kallikrein is a rational therapeutic strategy for the prophylactic treatment of HAE.
The identification of plasma kallikrein as the target for this compound was likely guided by a target-based drug discovery approach, focusing on enzymes known to be involved in the pathophysiology of HAE.
Target Validation
The validation of plasma kallikrein as a viable therapeutic target for HAE and this compound as a potent inhibitor has been demonstrated through a series of in vitro and preclinical studies.
In Vitro Validation
This compound has been shown to be a potent and selective inhibitor of human plasma kallikrein. The mechanism of inhibition is reversible and competitive. The inhibitory activity of this compound has been quantified using various biochemical assays, with a reported inhibitory constant (Ki) of approximately 2 nM.
Preclinical and Clinical Validation
Preclinical studies in animal models of HAE have further validated the therapeutic potential of targeting plasma kallikrein with this compound. These studies have demonstrated the ability of this compound to reduce vascular permeability and prevent angioedema. Furthermore, early-phase clinical trials in healthy volunteers and HAE patients have provided evidence of target engagement and a favorable pharmacokinetic and pharmacodynamic profile for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity against its target.
| Parameter | Value | Assay Type | Target |
| Ki (Inhibitory Constant) | ~2 nM | In vitro amidolytic activity assay | Human Plasma Kallikrein |
Experimental Protocols
In Vitro Plasma Kallikrein Inhibition Assay (Amidolytic Activity Assay)
This assay is a common method to determine the inhibitory potency of a compound against a protease like plasma kallikrein.
Objective: To determine the inhibitory constant (Ki) of this compound against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302)
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to create a range of test concentrations.
-
Enzyme Incubation: A fixed concentration of purified human plasma kallikrein is pre-incubated with the various concentrations of this compound in the wells of a 96-well microplate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: The enzymatic reaction is initiated by adding a chromogenic substrate to each well. The substrate is cleaved by the active plasma kallikrein, releasing a colored product (e.g., p-nitroaniline).
-
Kinetic Measurement: The rate of the enzymatic reaction is monitored by measuring the change in absorbance of the colored product over time using a microplate reader at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate and its Michaelis-Menten constant (Km).
The Pharmacodynamics of Sucunamostat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucunamostat (formerly SCO-792) is a first-in-class, orally administered, reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade. By targeting enteropeptidase in the gut, this compound modulates the absorption of amino acids, presenting a novel therapeutic strategy for a range of metabolic and renal disorders. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and clinical effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of enteropeptidase inhibition.
Introduction
Enteropeptidase, a serine protease located on the brush border of the duodenum, plays a critical role in initiating the digestion of dietary proteins. It catalyzes the conversion of inactive trypsinogen to its active form, trypsin, which in turn activates a cascade of other pancreatic zymogens responsible for protein breakdown. Inhibition of enteropeptidase, therefore, offers a targeted approach to reduce the intestinal absorption of amino acids.
This compound has emerged as a potent and selective inhibitor of this enzyme. Its development is rooted in the hypothesis that modulating amino acid uptake can have beneficial effects in conditions exacerbated by excessive protein intake or dysregulated amino acid metabolism. This includes chronic kidney disease (CKD), where high protein intake can lead to glomerular hyperfiltration and subsequent renal damage, as well as metabolic disorders like obesity and type 2 diabetes.[1]
Mechanism of Action
This compound is a reversible inhibitor of both rat and human enteropeptidase.[2][3] The primary mechanism of action involves the inhibition of enteropeptidase's catalytic activity, thereby preventing the conversion of trypsinogen to trypsin. This initial blockade disrupts the entire downstream cascade of pancreatic enzyme activation, leading to a reduction in the digestion of dietary proteins and a subsequent decrease in the absorption of amino acids from the gut into the bloodstream.
Signaling Pathway of Enteropeptidase Inhibition
The following diagram illustrates the central role of enteropeptidase in protein digestion and the mechanism by which this compound exerts its effects.
Quantitative Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 | Rat | 4.6 nM | [2][3] |
| Human | 5.4 nM | [2][3] | |
| Kinact/KI | - | 82,000 M-1s-1 | [2] |
| Dissociation Half-life (t1/2) | - | ~14 hours | [2][3] |
| koff | - | 0.047 h-1 | [2] |
Table 2: Preclinical In Vivo Pharmacodynamics of this compound
| Study Type | Animal Model | This compound Dose | Key Findings | Reference |
| Oral Protein Challenge | Normal Rats | 10 and 30 mg/kg (single oral dose) | Dose-dependently inhibited the elevation of plasma branched-chain amino acids (BCAAs) following a protein challenge.[2] | [2] |
| Oral Protein Challenge | Diet-Induced Obese (DIO) Mice | 10 and 30 mg/kg (single oral dose) | Dose-dependently inhibited the elevation of plasma BCAAs following a protein challenge.[4] | [4] |
| Chronic Dosing | DIO Mice | 20 and 59 mg/kg (once daily for 4 weeks) | Dose-dependently increased fecal protein levels, reduced food intake, and decreased body weight.[5] | [5] |
| Chronic Dosing | ob/ob Mice | - | Markedly improved hyperglycemia. | [4] |
| Hyperinsulinemic-Euglycemic Clamp | ob/ob Mice | - | Improved muscle insulin sensitivity.[4] | [4] |
Table 3: Clinical Pharmacodynamics of this compound
| Study Type | Patient Population | This compound Dose | Key Findings | Reference |
| Phase 2a Clinical Trial | Type 2 Diabetes & Albuminuria | 500 mg once daily (QD) and 500 mg three times daily (TID) for 12 weeks | - UACR changes from baseline: -27% (QD, P=0.0271) and -28% (TID, P=0.0211) compared to -14% with placebo. - The TID dose was associated with a decrease in HbA1c levels. | [6][7] |
| Clinical Trial | Healthy Individuals | Not specified | Effectively decreased plasma amino acid levels derived from diet or protein drinks. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the pharmacodynamics of this compound.
In Vitro Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
A FRET-based assay was employed to determine the in vitro inhibitory potency of this compound.[2] While the specific proprietary substrate used in the primary publication is not detailed, a general protocol for a serine protease FRET inhibition assay is as follows:
Objective: To determine the concentration of this compound required to inhibit 50% of enteropeptidase activity (IC50).
Materials:
-
Recombinant rat or human enteropeptidase
-
FRET-based synthetic peptide substrate for enteropeptidase (containing a fluorophore and a quencher separated by the cleavage site)
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl with NaCl and a surfactant)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the enteropeptidase and the FRET substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add a fixed volume of the enteropeptidase solution. b. Add the serially diluted this compound or vehicle control to the respective wells. c. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding. d. Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Data Acquisition: Monitor the increase in fluorescence signal over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorophore. The cleavage of the substrate by enteropeptidase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. b. Plot the reaction velocity against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: FRET-based Inhibition Assay
In Vivo Oral Protein Challenge
This assay is designed to assess the in vivo efficacy of this compound in inhibiting protein digestion and amino acid absorption.[2][4]
Objective: To measure the effect of this compound on postprandial plasma amino acid concentrations.
Animal Models:
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Protein source (e.g., whey protein)
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical equipment for plasma amino acid analysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize animals to the experimental conditions. A period of fasting may be employed prior to dosing.
-
Dosing: Administer this compound or vehicle orally at specified doses (e.g., 10 and 30 mg/kg).
-
Protein Challenge: After a defined period following drug administration (e.g., 4-6 hours), administer an oral bolus of a protein solution (e.g., 2.5 g/kg whey protein).[5]
-
Blood Sampling: Collect blood samples at various time points before and after the protein challenge (e.g., 0, 30, 60, 120 minutes).
-
Plasma Analysis: Separate plasma and analyze for concentrations of branched-chain amino acids (BCAAs) and other amino acids.
-
Data Analysis: Compare the time course of plasma amino acid concentrations between the this compound-treated and vehicle-treated groups.
Logical Relationship: Oral Protein Challenge Experiment
Discussion and Future Directions
The pharmacodynamic profile of this compound demonstrates its potential as a novel therapeutic agent. Its potent and sustained inhibition of enteropeptidase translates to a measurable reduction in protein digestion and amino acid absorption in both preclinical models and humans. The clinical findings in patients with type 2 diabetes and albuminuria are encouraging, suggesting that the reduction in amino acid load on the kidneys may offer a nephroprotective effect.
Future research should focus on several key areas:
-
Long-term Efficacy and Safety: Larger and longer-duration clinical trials are needed to establish the long-term efficacy and safety of this compound in various patient populations.
-
Dose-Response Relationship: A more detailed understanding of the dose-response relationship for both the desired pharmacodynamic effects and any potential adverse effects is required.
-
Combination Therapies: Investigating the potential of this compound in combination with other therapeutic agents for metabolic and renal diseases could reveal synergistic effects.
-
Broader Indications: The mechanism of action of this compound suggests its potential utility in other conditions characterized by abnormal amino acid metabolism or the need for dietary protein restriction, such as phenylketonuria (PKU), maple syrup urine disease (MSUD), and homocystinuria (HCU).[7]
Conclusion
This compound is a promising enteropeptidase inhibitor with a well-defined pharmacodynamic profile. Its ability to modulate dietary protein digestion and amino acid absorption provides a novel and targeted therapeutic approach for managing a variety of metabolic and renal diseases. The data presented in this technical guide support the continued investigation and development of this compound as a first-in-class therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. scohia.com [scohia.com]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Sucunamostat (SCO-792): A Novel Enteropeptidase Inhibitor for the Management of Amino Acid Metabolism Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sucunamostat (SCO-792) is a first-in-class, orally available, reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade. By targeting the initial step of digestive proenzyme activation in the duodenum, this compound effectively reduces the breakdown of dietary proteins and subsequent absorption of amino acids into the systemic circulation. This mechanism of action presents a promising therapeutic strategy for managing various metabolic disorders characterized by the accumulation of toxic levels of specific amino acids. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its impact on amino acid metabolism, and the available preclinical and clinical data. Detailed experimental protocols and visualizations of the relevant biological pathways are included to support further research and development in this area.
Introduction
Disorders of amino acid metabolism, such as Phenylketonuria (PKU), Maple Syrup Urine Disease (MSUD), and Homocystinuria (HCU), are inherited metabolic diseases characterized by the body's inability to properly metabolize specific amino acids. The current standard of care for these conditions primarily relies on strict dietary protein restriction to limit the intake of the problematic amino acids. However, lifelong adherence to these demanding diets is a significant challenge for patients.
This compound (SCO-792) offers a novel therapeutic approach by directly targeting the absorption of all amino acids from the gut. This provides a potential adjunctive or alternative therapy to dietary restrictions, aiming to improve metabolic control and quality of life for individuals with these disorders.[1] This guide will delve into the mechanism of action, preclinical and clinical findings, and the experimental methodologies relevant to the study of this compound.
Mechanism of Action
This compound is a potent and reversible inhibitor of enteropeptidase (also known as enterokinase), a serine protease located on the brush border of the duodenal and jejunal mucosa.[2] Enteropeptidase plays a critical role in the digestive cascade by converting inactive trypsinogen into its active form, trypsin. Trypsin, in turn, activates a host of other pancreatic proenzymes responsible for protein digestion.
By inhibiting enteropeptidase, this compound effectively blocks this initial activation step, leading to a reduction in overall proteolytic activity in the small intestine. This results in decreased breakdown of dietary proteins into absorbable amino acids.[2]
Signaling Pathway of Enteropeptidase Inhibition by this compound
References
Methodological & Application
Application Notes and Protocols for the Use of Sucunamostat in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamostat (formerly SCO-792) is a potent, orally active, and reversible inhibitor of enteropeptidase, a key serine protease in the small intestine responsible for the activation of trypsinogen to trypsin.[1] By inhibiting enteropeptidase, this compound effectively blocks the initial step in the proteolytic cascade required for protein digestion, leading to reduced absorption of amino acids.[2][3] this compound also demonstrates inhibitory activity against trypsin itself.[1] This dual action makes it a valuable research tool for studying cellular processes regulated by protein digestion and amino acid availability.
These application notes provide detailed protocols for the use of this compound in various cell culture-based assays to investigate its effects on cell viability, proliferation, and relevant signaling pathways. Given the limited direct literature on this compound in cell culture, the following protocols are based on its known mechanism of action and established methodologies for other serine protease inhibitors.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of enteropeptidase, which subsequently prevents the activation of trypsin. This leads to a reduction in the breakdown of dietary proteins into absorbable amino acids. In a cellular context, particularly in models that simulate digestion and absorption, this compound can be used to study the effects of reduced amino acid availability on cellular function and signaling.
Signaling Pathway
Caption: this compound inhibits enteropeptidase, blocking the activation of trypsin and subsequent protein digestion, thereby modulating amino acid-dependent cellular signaling pathways.
Quantitative Data Summary
While specific cell-based IC50 values for this compound are not widely published, its potency against the purified target enzyme is well-characterized. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Species | Value | Reference |
| IC50 (Enteropeptidase) | Rat | 4.6 nM | [1][4] |
| IC50 (Enteropeptidase) | Human | 5.4 nM | [1][4] |
| IC50 (Trypsin) | N/A | 3.3 nM | [1] |
| IC50 (Plasma Kallikrein) | N/A | 16 nM | [1] |
| IC50 (Plasmin) | N/A | 460 nM | [1] |
Experimental Protocols
Protocol 1: Determination of this compound's Effect on Cell Viability using a Tetrazolium-Based Assay (e.g., MTT or MTS)
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Selected cell line (e.g., Caco-2, HT-29, or other relevant lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Tetrazolium salt solution (MTT or MTS)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining the effect of this compound on cell viability.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations. It is advisable to start with a wide range (e.g., 1 nM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
Cell Viability Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: In Vitro Wound Healing (Scratch) Assay to Assess Cell Migration
This protocol can be used to determine if this compound affects cell migration, a key process in tissue repair and cancer metastasis.
Materials:
-
This compound
-
Adherent cell line (e.g., Caco-2) grown to confluence
-
Complete cell culture medium
-
Serum-free medium
-
24-well or 6-well plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Experimental Workflow:
Caption: Workflow for the in vitro wound healing (scratch) assay with this compound.
Procedure:
-
Cell Culture and Wounding:
-
Seed cells in a 24-well or 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add serum-free medium containing different concentrations of this compound (and a vehicle control) to the wells. Using serum-free medium helps to ensure that the observed wound closure is due to cell migration and not proliferation.
-
Capture images of the wounds at time 0.
-
Incubate the plate and capture images of the same wound areas at regular intervals (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition and compare the migration rates between this compound-treated and control cells.
-
Protocol 3: Investigating the Impact of this compound on Amino Acid-Dependent Signaling (mTOR Pathway)
This protocol aims to determine if this compound, by limiting amino acid availability in a co-culture model, can modulate the mTOR signaling pathway.
Materials:
-
This compound
-
Caco-2 cell line (or other intestinal epithelial cell line)
-
A reporter cell line sensitive to amino acid levels (e.g., HEK293T)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies for Western blotting (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
SDS-PAGE and Western blotting equipment
Experimental Workflow:
Caption: Co-culture workflow to study the effect of this compound on mTOR signaling.
Procedure:
-
Co-culture Setup:
-
Seed Caco-2 cells on the apical side of a Transwell insert and culture them until they form a differentiated monolayer.
-
Seed the reporter cell line in the basolateral chamber of the Transwell plate.
-
-
Treatment:
-
Replace the medium in the apical chamber with a medium containing a protein source (e.g., BSA or casein) and different concentrations of this compound (or a vehicle control).
-
Incubate the co-culture for a defined period (e.g., 6-24 hours) to allow for protein digestion by the Caco-2 cells and the transport of amino acids to the basolateral chamber.
-
-
Western Blot Analysis:
-
Lyse the reporter cells from the basolateral chamber.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key mTOR pathway proteins such as S6 Kinase (S6K) and 4E-BP1.
-
Use total protein and housekeeping protein (e.g., actin) levels for normalization.
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of phosphorylated to total protein for S6K and 4E-BP1.
-
Compare the phosphorylation levels in this compound-treated co-cultures to the control to assess the impact on mTOR signaling.
-
Concluding Remarks
This compound is a valuable tool for investigating the cellular consequences of enteropeptidase and trypsin inhibition. The protocols provided here offer a starting point for researchers to explore its effects in various cell culture systems. It is crucial to empirically determine the optimal experimental conditions, including drug concentration and incubation time, for each specific cell line and assay. These studies will contribute to a better understanding of the role of protein digestion and amino acid signaling in health and disease.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 3. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scohia.com [scohia.com]
Application Notes and Protocols for Sucunamostat Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of Sucunamostat (SCO-792), a potent and orally active enteropeptidase inhibitor, in mouse models of metabolic disease. The following sections detail experimental design, dosage preparation, and administration methods to ensure reproducible and reliable study outcomes.
Mechanism of Action
This compound is a reversible inhibitor of enteropeptidase, a key enzyme located on the brush border of the duodenum. Enteropeptidase initiates the cascade of digestive enzyme activation by converting inactive trypsinogen into active trypsin. By inhibiting enteropeptidase, this compound effectively reduces the digestion and subsequent absorption of dietary proteins. This mechanism of action has been shown to improve metabolic parameters in preclinical models of obesity and type 2 diabetes.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in preclinical murine studies.
Table 1: this compound Dosage via Oral Gavage
| Mouse Model | Dosage (mg/kg) | Vehicle | Frequency | Study Focus |
| Diet-Induced Obese (DIO) Mice | 20 and 59 | 0.5% (w/v) Methylcellulose | Once daily | Obesity, Metabolism |
| C57BL/6J Mice (Acute Study) | 10 and 30 | 0.5% (w/v) Methylcellulose | Single dose | Protein Digestion |
Table 2: this compound Dosage via Diet Incorporation
| Mouse Model | Concentration in Diet (%) | Calculated Average Dose (mg/kg/day) | Duration | Study Focus |
| ob/ob Mice | 0.003 | 3.9 ± 0.2 | 4 weeks | Diabetes, Metabolism |
| ob/ob Mice | 0.01 | 9.9 ± 0.5 | 4 weeks | Diabetes, Metabolism |
| ob/ob Mice | 0.03 | 23.8 ± 2.1 | 4 weeks | Diabetes, Metabolism |
Experimental Protocols
Preparation of Dosing Solutions
3.1.1. Vehicle Preparation (0.5% w/v Methylcellulose)
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder (e.g., 0.5 g for 100 mL final volume) to the heated water while stirring vigorously to create a uniform dispersion.
-
Once dispersed, remove the solution from the heat and add the remaining two-thirds of the volume as cold deionized water.
-
Continue stirring the solution in a cold environment (e.g., on ice or at 4°C) until it becomes clear and viscous.[4][5]
-
Store the prepared vehicle at 4°C.
3.1.2. This compound Formulation for Oral Gavage
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the appropriate amount of this compound powder.
-
Suspend the this compound powder in the prepared 0.5% methylcellulose vehicle.
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
Administration Methods
3.2.1. Oral Gavage
Oral gavage is a precise method for delivering a specific dose of this compound.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus.
-
Gavage Needle: Use a sterile, ball-tipped gavage needle (typically 20-22 gauge for adult mice).
-
Procedure:
-
Measure the appropriate length for gavage needle insertion from the tip of the mouse's nose to the last rib.
-
Moisten the gavage needle with sterile water or saline.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the stomach, slowly depress the syringe plunger to administer the this compound suspension.
-
Withdraw the needle gently following the same path of insertion.
-
Monitor the animal for any signs of distress post-administration.[6][7][8]
-
3.2.2. Diet Incorporation
This method is suitable for chronic administration and avoids the stress of repeated gavage.
-
Calculate the amount of this compound needed to achieve the desired percentage in the total diet batch.
-
Thoroughly mix the this compound powder with the powdered rodent chow before pelleting or provide it as a loose powder mix.
-
Ensure even distribution of the compound throughout the feed to maintain consistent dosing.
-
Replace the medicated diet regularly (at least twice a week) to prevent degradation of the compound and spoilage of the feed.[9]
-
Monitor food intake to calculate the actual dose of this compound consumed by each animal.
Mouse Models
4.1. Diet-Induced Obesity (DIO) Mouse Model
-
Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity and insulin resistance on a high-fat diet.[10]
-
Diet: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) starting at 6-8 weeks of age for a period of 8-16 weeks to induce an obese phenotype.[9][11][12]
-
Control Group: A control group should be fed a standard chow diet (e.g., 10% kcal from fat).
-
Parameters to Monitor: Body weight, food intake, fasting blood glucose, insulin levels, and glucose tolerance tests.
4.2. ob/ob Mouse Model
-
Strain: C57BL/6J-Lepob/J (ob/ob) mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, severe obesity, and type 2 diabetes-like symptoms.[13][14][15]
-
Housing: House ob/ob mice individually to accurately monitor food and water intake.
-
Experimental Onset: Studies are typically initiated in mice aged 6-8 weeks.
-
Parameters to Monitor: Body weight, food and water intake, fasting and non-fasting blood glucose, plasma insulin, and lipid profiles.[13]
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for this compound studies in DIO mice.
References
- 1. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice | PLOS One [journals.plos.org]
- 2. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. mmpc.org [mmpc.org]
- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
- 13. 4.9. Treatment of Obese Type 2 Diabetic ob/ob Mice [bio-protocol.org]
- 14. gubra.dk [gubra.dk]
- 15. Mouse Embryonic Fibroblasts Protect ob/ob Mice From Obesity and Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Enteropeptidase Activity Following Sucunamostat Treatment
Introduction
Enteropeptidase, also known as enterokinase, is a serine protease found in the duodenum that plays a crucial role in protein digestion by activating trypsinogen to trypsin, which in turn activates other pancreatic proenzymes. Dysregulation of enteropeptidase activity has been implicated in various gastrointestinal and metabolic disorders. Sucunamostat (formerly BBI-3000) is a serine protease inhibitor that has been investigated for its therapeutic potential. These application notes provide a detailed protocol for measuring the in vitro activity of enteropeptidase following treatment with this compound, which is essential for researchers, scientists, and drug development professionals working on novel therapeutics targeting this enzyme.
The provided protocols describe the use of a fluorogenic substrate for the sensitive and quantitative measurement of enteropeptidase activity and can be adapted for high-throughput screening of potential inhibitors.
Mechanism of Action
This compound is a potent inhibitor of serine proteases, including enteropeptidase. Its mechanism of action involves the formation of a stable, covalent bond with the serine residue in the active site of the enzyme, rendering it inactive. This inhibition prevents the cleavage of the natural substrate, trypsinogen, and subsequently, the downstream activation of other digestive proenzymes.
Application of SCO-792 (Sucunamostat) in Diabetic Nephropathy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. Current therapeutic strategies often fail to halt the progression of the disease, highlighting the urgent need for novel treatment approaches. Emerging preclinical evidence suggests that inhibition of intestinal enteropeptidase may be a promising therapeutic strategy for DN. SCO-792, an oral enteropeptidase inhibitor, has demonstrated significant renal-protective effects in animal models of diabetic kidney disease. This document provides detailed application notes and protocols for the use of SCO-792 in preclinical diabetic nephropathy models, based on available research. While the query specified "Sucunamostat," current scientific literature extensively documents the compound "SCO-792," an enteropeptidase inhibitor with the described therapeutic effects. It is highly probable that "this compound" is a synonym, internal code, or misspelling for SCO-792. Therefore, this document will proceed with the information available for SCO-792.
Mechanism of Action
SCO-792 is an orally administered small molecule that inhibits enteropeptidase, a key enzyme in the duodenum responsible for activating trypsinogen to trypsin. This initial step is crucial for the subsequent activation of other pancreatic proteases involved in protein digestion. By inhibiting enteropeptidase, SCO-792 reduces the breakdown and absorption of dietary amino acids.[1][2] The proposed renal-protective mechanism in diabetic nephropathy is multi-faceted and largely independent of glycemic control.[1] Key aspects of its mechanism include:
-
Reduction of Glomerular Hyperfiltration: Elevated plasma amino acid levels are known to induce glomerular hyperfiltration, a key early event in the pathogenesis of diabetic nephropathy that leads to glomerular injury.[2][3] By decreasing the absorption of amino acids, SCO-792 normalizes the glomerular filtration rate (GFR).[1][4]
-
Activation of Autophagy: SCO-792 has been shown to activate autophagy in the glomeruli of diabetic animal models.[1] Autophagy is a cellular process responsible for the degradation and recycling of damaged cellular components, and its impairment is implicated in the pathogenesis of diabetic nephropathy.
-
Anti-inflammatory and Anti-fibrotic Effects: Treatment with SCO-792 leads to a reduction in markers of inflammation and fibrosis in the kidneys of diabetic rats.[1]
Signaling Pathway
Caption: Mechanism of action of SCO-792 in diabetic nephropathy.
Data Presentation
Table 1: Efficacy of SCO-792 in a Wistar Fatty Rat Model of Diabetic Kidney Disease[1][4]
| Parameter | Vehicle Control | SCO-792 (0.02%) | SCO-792 (0.05%) | Treatment Duration |
| Urine Albumin-to-Creatinine Ratio (UACR) | Maintained High | Rapid & Sustained Decrease | Rapid & Sustained Decrease | 2 weeks |
| Glomerular Filtration Rate (GFR) | Elevated (Hyperfiltration) | Normalized | Normalized | 2 weeks |
| Kidney Fibrosis Markers | Increased | Decreased | Decreased | 2 weeks |
| Kidney Inflammation Markers | Increased | Decreased | Decreased | 2 weeks |
| Glomerular Autophagy | Impaired | Activated | Activated | 2 weeks |
Table 2: Efficacy of SCO-792 in a Spontaneously Hypercholesterolemic (SHC) Rat Model of Chronic Kidney Disease[3][5][6]
| Parameter | Vehicle Control | SCO-792 (0.03% w/w in diet) | SCO-792 (0.06% w/w in diet) | Treatment Duration |
| Glomerular Filtration Rate (GFR) (mL/min/kg) | 2.53 ± 1.06 | 4.43 ± 1.25 | 5.53 ± 0.59 | 4 weeks |
| Urine Albumin-to-Creatinine Ratio (UACR) | Progressive Increase | Suppressed | Suppressed | 5 weeks |
| Glomerulosclerosis | Severe | Improved | Improved | 5 weeks |
| Kidney Fibrosis | Severe | Improved | Improved | 5 weeks |
| Fecal Protein Content | Baseline | Increased | Increased | 21 days |
Experimental Protocols
Protocol 1: Evaluation of SCO-792 in a Wistar Fatty (WF) Rat Model of Diabetic Kidney Disease[1][4]
1. Animal Model:
-
Male Wistar fatty (WF) rats, a model of type 2 diabetes and obesity, are used. These rats develop hyperglycemia, hyperinsulinemia, and progressive diabetic nephropathy.
-
Age of animals at the start of the study: 30 weeks.[4]
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: SCO-792 administered orally at a low dose (e.g., 0.02% in diet, approximately 6.81 mg/kg/day).[4]
-
Group 3: SCO-792 administered orally at a high dose (e.g., 0.05% in diet, approximately 13.10 mg/kg/day).[4]
-
Optional Group 4: Combination therapy of SCO-792 with an Angiotensin II Receptor Blocker (ARB) like irbesartan (e.g., 15 mg/kg).[4]
3. Drug Administration:
4. Key Outcome Measures:
-
Urine Albumin-to-Creatinine Ratio (UACR): Urine is collected at baseline and at regular intervals (e.g., weekly) using metabolic cages. Albumin and creatinine concentrations are measured using commercially available ELISA and enzymatic kits, respectively.
-
Glomerular Filtration Rate (GFR): GFR is measured to assess kidney function. This can be done using techniques like inulin clearance.
-
Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate glomerulosclerosis and interstitial fibrosis.
-
Immunohistochemistry: Kidney sections are stained for markers of inflammation (e.g., F4/80 for macrophages), fibrosis (e.g., collagen IV), and autophagy (e.g., LC3).
-
Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes related to inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Tgf-β1, Col1a1).
Protocol 2: Evaluation of SCO-792 in a Spontaneously Hypercholesterolemic (SHC) Rat Model of Chronic Kidney Disease[3][5][6]
1. Animal Model:
-
Male Spontaneously Hypercholesterolemic (SHC) rats, which develop progressive albuminuria and a decline in GFR.
-
Age of animals at the start of the study: 20 weeks.[5]
2. Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: SCO-792 (0.03% w/w in diet).[5]
-
Group 3: SCO-792 (0.06% w/w in diet).[5]
-
Group 4: Pair-fed control group receiving the same amount of diet as the 0.06% SCO-792 group to control for effects of reduced food intake.[3]
3. Drug Administration:
-
SCO-792 is incorporated into the diet.
-
Duration of treatment: 5 weeks.[5]
4. Key Outcome Measures:
-
Fecal Protein Content: Feces are collected to confirm the inhibition of protein digestion by measuring protein content.
-
GFR Measurement: GFR is measured at baseline and at the end of the study.
-
UACR Measurement: Urine is collected periodically to assess albuminuria.
-
Histological Analysis: Kidneys are processed for histological examination of glomerulosclerosis and interstitial fibrosis.
-
Plasma Amino Acid Levels: Blood samples are collected to measure plasma concentrations of branched-chain amino acids (BCAAs) as a marker of reduced amino acid absorption.[3]
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Sucunamostat Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamostat (formerly SCO-792) is a potent, orally active, and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key serine protease located on the brush border of the duodenum that catalyzes the conversion of trypsinogen to its active form, trypsin.[2] This activation of trypsin is the initial and rate-limiting step in the activation cascade of many other pancreatic digestive proenzymes, playing a crucial role in protein digestion. By inhibiting enteropeptidase, this compound effectively reduces protein digestion and the subsequent absorption of amino acids.[1][2] This mechanism of action makes it a promising therapeutic agent for conditions where modulation of protein digestion and amino acid absorption is beneficial.
These application notes provide detailed protocols for key in vitro assays to characterize the enzymatic and cell-based activity of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity determined from in vitro enzymatic assays.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 5.4 nM | FRET-based Enzyme Inhibition | [1][2] |
| IC50 | Rat | 4.6 nM | FRET-based Enzyme Inhibition | [1][2] |
| Dissociation Half-life (t½) | Human | ~14 hours | Dissociation Assay | [1] |
| k_off | Human | 0.047/hour | Dissociation Assay | [1] |
| K_inact/K_I | Human | 82,000 /mol/L·s | Enzyme Inhibition Kinetics | [1] |
Signaling Pathway and Experimental Workflows
Enteropeptidase Signaling Pathway
Caption: Enteropeptidase initiates a cascade that activates digestive enzymes.
FRET-Based Enzyme Inhibition Assay Workflow
Caption: Workflow for determining this compound's IC50 against enteropeptidase.
Cell-Based Protein Digestion and Amino Acid Absorption Assay Workflow
Caption: Workflow for assessing this compound's effect on protein digestion and amino acid absorption.
Experimental Protocols
FRET-Based Enzyme Inhibition Assay for this compound
This protocol is adapted from the methodology described for the discovery of SCO-792.[2]
Principle: This assay quantifies enteropeptidase activity using a synthetic peptide substrate labeled with a fluorescent donor (e.g., Cy5) and a quencher (e.g., QSY21). In the intact substrate, the quencher suppresses the fluorescence of the donor through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by enteropeptidase, the donor and quencher are separated, leading to an increase in fluorescence. The inhibitory effect of this compound is measured by the reduction in the fluorescence signal.
Materials:
-
Recombinant human enteropeptidase (light chain)
-
FRET peptide substrate: QSY21-Gly-Asp-Asp-Asp-Lys-Ile-Val-Gly-Gly-Lys(Cy5)
-
This compound
-
Assay Buffer: 50 mM Tricine, pH 8.0, 0.01% (w/v) Tween-20, 10 mM CaCl₂
-
DMSO
-
1536-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for IC50 determination.
-
-
Assay Protocol:
-
Add 25 nL of the diluted this compound solutions or DMSO (vehicle control) to the wells of a 1536-well black plate.
-
Prepare a working solution of human recombinant enteropeptidase at 90 mU/mL in Assay Buffer.
-
Add 2 µL of the enteropeptidase solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a working solution of the FRET substrate at 2.1 µM in Assay Buffer.
-
Add 2 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the Cy5 fluorophore (e.g., excitation at ~649 nm and emission at ~670 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Dissociation Assay for this compound
Principle: This assay determines the dissociation rate of the inhibitor from the enzyme-inhibitor complex. A high concentration of the enzyme and inhibitor are pre-incubated to allow for complex formation. The complex is then rapidly diluted into a solution containing the substrate, which reduces the likelihood of re-binding of the dissociated inhibitor. The recovery of enzyme activity over time is monitored, and the dissociation half-life (t½) is calculated.[1]
Materials:
-
Recombinant human enteropeptidase
-
FRET peptide substrate
-
This compound
-
Assay Buffer
-
DMSO
-
96-well black plates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Enzyme-Inhibitor Complex Formation:
-
Prepare a solution of this compound in Assay Buffer at a concentration equivalent to 10-fold its IC50 value (determined after a 120-minute pre-incubation).
-
Add 10 µL of the this compound solution to the wells of a 96-well plate. For the control (uninhibited enzyme), add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 10 µL of 100 mU/mL human recombinant enteropeptidase solution to each well.
-
Incubate at room temperature for 120 minutes to allow for the formation of the enzyme-inhibitor complex.
-
-
Dissociation and Detection:
-
Rapidly dilute the pre-incubated enzyme-inhibitor complex by adding a large volume of pre-warmed Assay Buffer containing the FRET substrate. The final concentration of the substrate should be at or near its Km value.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Plot the fluorescence signal against time.
-
Fit the data for the recovery of enzyme activity to a first-order exponential equation to determine the dissociation rate constant (k_off).
-
Calculate the dissociation half-life (t½) using the formula: t½ = ln(2) / k_off.
-
Cell-Based Assay for this compound's Effect on Protein Digestion and Amino Acid Absorption
Principle: This assay utilizes a Caco-2 cell monolayer, a well-established in vitro model of the human intestinal epithelium, to assess the functional consequence of enteropeptidase inhibition by this compound. A model protein is digested in vitro by enteropeptidase and trypsinogen in the presence or absence of this compound. The resulting digest is then applied to the apical side of the Caco-2 monolayer. The amount of amino acids transported to the basolateral side is quantified to determine the effect of this compound on protein digestion and subsequent amino acid absorption.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics
-
Transwell inserts (e.g., 12-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Recombinant human enteropeptidase
-
Trypsinogen
-
Model protein (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
Transepithelial Electrical Resistance (TEER) meter
-
HPLC or LC-MS/MS for amino acid quantification
Procedure:
-
Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM.
-
Seed the cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 21-29 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the TEER. Only use monolayers with TEER values indicative of a confluent and tight barrier.
-
-
In Vitro Protein Digestion:
-
Prepare a digestion buffer (e.g., a buffer similar to the enteropeptidase assay buffer).
-
In separate tubes, prepare the following reaction mixtures:
-
Control: Digestion buffer + BSA + Trypsinogen + Enteropeptidase + Vehicle (DMSO)
-
This compound-treated: Digestion buffer + BSA + Trypsinogen + Enteropeptidase + this compound (at a concentration sufficient to inhibit enteropeptidase)
-
-
Incubate the mixtures at 37°C for a specified period (e.g., 1-2 hours) to allow for protein digestion.
-
-
Amino Acid Absorption Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral chamber of the Transwell plates.
-
Add the control and this compound-treated protein digests to the apical chamber of the respective Transwells.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect the samples from the basolateral chamber.
-
-
Analysis:
-
Quantify the concentration of one or more amino acids (e.g., branched-chain amino acids like leucine, isoleucine, and valine) in the basolateral samples using a suitable analytical method like HPLC or LC-MS/MS.
-
Compare the amount of amino acids transported in the this compound-treated group to the control group to determine the inhibitory effect of this compound on the overall process of protein digestion and amino acid absorption.
-
References
Application Notes and Protocols for Sucunamostat Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamostat is a potent and selective inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system (KKS). Dysregulation of this system is implicated in various pathological processes, including inflammation, coagulation, and blood pressure control. These notes provide detailed protocols for the preparation of this compound solutions and the assessment of their stability, crucial steps in preclinical research and development.
Data Presentation
Table 1: this compound Solubility Profile
| Solvent | Temperature (°C) | Concentration (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | |
| Ethanol | 25 | Data to be determined | |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | |
| Sterile Saline (0.9% NaCl) | 25 | Data to be determined | |
| Water | 25 | Data to be determined |
Note: This table should be populated with experimentally determined solubility data.
Table 2: Forced Degradation Study of this compound
| Stress Condition | % Degradation | Major Degradants (if any) | Observations |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | Data to be determined | ||
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) | Data to be determined | ||
| Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) | Data to be determined | ||
| Thermal Degradation (e.g., 80°C, 48h, solid state) | Data to be determined | ||
| Photostability (e.g., ICH Q1B option 2, solid state) | Data to be determined |
Note: This table summarizes the results from forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Signaling Pathway
This compound inhibits plasma kallikrein, which is a central component of the plasma kallikrein-kinin system (KKS). The activation of this system leads to the production of bradykinin, a potent inflammatory mediator.
Figure 1. This compound's inhibition of the Kallikrein-Kinin System.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general workflow for developing an HPLC method to assess the stability of this compound.
Troubleshooting & Optimization
Sucunamostat off-target effects and how to mitigate them
This technical support guide is designed for researchers, scientists, and drug development professionals using sucunamostat. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues encountered during experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (also known as SCO-792) is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key serine protease located in the gut that initiates the activation of digestive enzymes by converting trypsinogen to trypsin. By inhibiting this enzyme, this compound effectively reduces the digestion of dietary proteins and the subsequent absorption of amino acids into circulation.[2] This mechanism is being explored for the treatment of metabolic disorders, obesity, and certain kidney diseases.[2][3][4]
Q2: Is this compound known to have significant off-target effects?
Current preclinical and clinical data suggest that this compound is a highly selective inhibitor of enteropeptidase.[1][2] However, like any small molecule inhibitor, the possibility of uncharacterized off-target interactions in novel biological systems cannot be entirely excluded.[5] Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to unexpected biological responses or toxicity.[5][6] Therefore, it is crucial to validate that the observed experimental effects of this compound are due to its on-target activity.
Troubleshooting Guide: Investigating Unexpected Phenotypes
This section provides guidance for researchers who observe unexpected or anomalous results in their experiments and suspect potential off-target effects.
Scenario: I am observing a phenotype (e.g., unexpected cell death, altered signaling) in my experimental model that is difficult to reconcile with the known function of enteropeptidase.
Step 1: Confirm On-Target Engagement and Dose-Response
The first step is to verify that the drug is engaging its intended target in your system and to establish a clear dose-response relationship.
-
Question: Is the observed phenotype dose-dependent?
-
Action: Perform a dose-response curve for this compound in your assay. An ideal experiment will show a sigmoidal relationship between the this compound concentration and the observed biological effect. This helps to rule out artifacts from excessively high concentrations.
-
Question: How can I confirm that this compound is active at the concentration used?
-
Action: If possible, develop a direct or indirect assay for enteropeptidase activity in your model system. For example, a biochemical assay using a fluorogenic substrate for enteropeptidase can confirm that the concentrations of this compound you are using effectively inhibit the target enzyme.
Step 2: Differentiate On-Target vs. Off-Target Effects
If the effect is dose-dependent, the next step is to determine if it is mediated by enteropeptidase inhibition or an off-target interaction. The following workflow can guide this investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 3. This compound - SCOHIA PHARMA/Takeda - AdisInsight [adisinsight.springer.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Enhancing the Bioavailability of Sucunamostat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Sucunamostat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SCO-792) is an orally active, reversible inhibitor of enteropeptidase.[1][2] Enteropeptidase is a serine protease located in the brush border of the duodenum that is responsible for activating trypsinogen to trypsin, a key step in the cascade of digestive enzyme activation. By inhibiting enteropeptidase, this compound reduces the digestion and subsequent absorption of dietary proteins.[1][3]
Q2: What is the reported oral bioavailability of this compound?
Preclinical studies in male Sprague-Dawley rats have shown that the oral bioavailability of this compound hydrochloride is very low, at approximately 0.4%.[2] This suggests significant challenges with its absorption when administered orally.
Q3: What are the known physicochemical properties of this compound?
This compound is available as a free acid and a hydrochloride salt. The hydrochloride salt form is noted to have enhanced water solubility.[2][4] The molecular weight of the free acid is 470.43 g/mol , and the hydrochloride salt is 506.89 g/mol .[2][4] It is soluble in DMSO.[2]
Q4: What is the Biopharmaceutics Classification System (BCS) class of this compound?
The BCS classification for this compound is not publicly available. However, given its low oral bioavailability, it is likely to be a BCS Class II (low solubility, high permeability), Class III (high solubility, low permeability), or Class IV (low solubility, low permeability) compound. Identifying the specific class is a critical first step in determining the most effective bioavailability enhancement strategy.
Q5: Why is the oral bioavailability of this compound so low?
The low oral bioavailability of this compound (0.4% in rats) can be attributed to several factors, which may include:
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Poor Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein.
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Preclinical Studies
Symptoms:
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Low Cmax and AUC values following oral administration.
-
High variability in pharmacokinetic parameters between individual animals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor aqueous solubility | 1. Particle Size Reduction: Decrease the particle size of the API to increase its surface area and dissolution rate. | Micronization/Nanonization: Use techniques like jet milling or high-pressure homogenization to reduce particle size. Characterize the resulting particles using laser diffraction or dynamic light scattering. |
| 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or cyclodextrins into the formulation. | Formulation Screening: Prepare a series of simple formulations with varying concentrations of excipients like Tween 80, Cremophor EL, or HP-β-CD. Evaluate the solubility of this compound in these formulations. | |
| 3. Amorphous Solid Dispersions (ASDs): Create an ASD to present the drug in a higher energy, more soluble state. | Spray Drying or Hot-Melt Extrusion: Prepare ASDs of this compound with a suitable polymer (e.g., PVP, HPMC-AS). Characterize the physical form using PXRD and DSC. | |
| Low intestinal permeability | 1. Permeation Enhancers: Include excipients that can transiently open tight junctions or fluidize the cell membrane. | Caco-2 Permeability Assay: Grow Caco-2 cells on transwell plates to form a monolayer. Apply this compound with and without potential permeation enhancers and measure the amount of drug that crosses the monolayer over time. |
| 2. Lipid-Based Formulations: Formulate this compound in a lipid-based system to potentially enhance lymphatic uptake. | Self-Emulsifying Drug Delivery Systems (SEDDS): Develop a SEDDS formulation and characterize its self-emulsification properties and droplet size. | |
| Efflux by transporters | 1. Co-administration with an Efflux Inhibitor: In preclinical models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, ketoconazole). | In Vivo Pharmacokinetic Study: Dose one group of animals with this compound alone and another group with this compound and an efflux inhibitor. Compare the pharmacokinetic profiles. |
Issue 2: Inconsistent In Vitro Dissolution Results
Symptoms:
-
High variability in dissolution profiles between batches of the same formulation.
-
Poor correlation between in vitro dissolution and in vivo performance.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inadequate control of formulation parameters | 1. Standardize Manufacturing Process: Ensure consistent parameters such as mixing time, speed, and temperature during formulation preparation. | Process Parameter Optimization: Use a design of experiments (DoE) approach to identify critical process parameters and establish a robust manufacturing process. |
| Inappropriate dissolution medium | 1. Use of Biorelevant Media: Employ dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF). | Biorelevant Dissolution Testing: Perform dissolution testing in FaSSIF and FeSSIF media in addition to standard buffer solutions to better predict in vivo dissolution. |
| Physical instability of the formulation | 1. Stability Studies: Assess the physical stability of the formulation (e.g., for amorphous forms, check for recrystallization) under accelerated storage conditions. | Accelerated Stability Testing: Store the formulation at elevated temperature and humidity (e.g., 40°C/75% RH) and periodically test for dissolution and physical form (PXRD). |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Hydrochloride in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 564 ± 58 | 6.60 ± 1.36 |
| Tmax (h) | - | 1.7 ± 0.6 |
| AUC0-24 (ng/mL·h) | 303 ± 23 | 54.1 ± 7.5 |
| Bioavailability (%) | - | 0.4 |
| Data sourced from MedChemExpress and is for reference only.[2] |
Table 2: Hypothetical Impact of Formulation Strategies on this compound Bioavailability
| Formulation Strategy | Hypothetical Oral Bioavailability (%) | Fold Increase | Key Considerations |
| Aqueous Suspension (Micronized) | 1.5% | 3.75x | Improvement limited by intrinsic solubility. |
| Solution with Co-solvents/Surfactants | 5% | 12.5x | Potential for drug precipitation upon dilution in GI fluids. |
| Amorphous Solid Dispersion (1:3 Drug:Polymer) | 15% | 37.5x | Requires careful polymer selection to prevent recrystallization. |
| Self-Emulsifying Drug Delivery System (SEDDS) | 20% | 50x | Potential for variability with food effects. |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
-
Objective: To determine the equilibrium solubility of this compound in various biorelevant media.
-
Materials: this compound API, Phosphate Buffered Saline (PBS) pH 6.8, Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF).
-
Procedure:
-
Add an excess amount of this compound to vials containing each of the test media.
-
Rotate the vials at 37°C for 24 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each medium.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and evaluate the effect of potential permeation enhancers.
-
Materials: Caco-2 cells, Transwell inserts, Hank's Balanced Salt Solution (HBSS), this compound, test permeation enhancers.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with pre-warmed HBSS.
-
Add this compound solution (with and without permeation enhancers) to the apical (donor) side.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Caption: Factors limiting the oral bioavailability of this compound.
Caption: Troubleshooting workflow for improving this compound bioavailability.
Caption: Mechanism of action of this compound in inhibiting protein digestion.
References
Troubleshooting Sucunamostat solubility issues
Welcome to the technical support center for Sucunamostat (BIX-01294). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BIX-01294, is a potent and selective small molecule inhibitor of the histone methyltransferase G9a and G9a-like protein (GLP).[1] G9a and GLP are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with transcriptional repression. By inhibiting G9a/GLP, this compound leads to a reduction in global H3K9me2 levels, which can reactivate the expression of silenced genes. This activity makes it a valuable tool for studying epigenetic regulation in various biological processes, including cancer, where G9a is often overexpressed.[2][3]
Q2: What are the main research applications of this compound?
A2: this compound is widely used in cancer research to study the role of G9a in tumor growth and to explore its potential as a therapeutic target.[2][3] It has been shown to induce apoptosis (programmed cell death) and autophagy in various cancer cell lines.[4][5] Additionally, it is utilized in studies of cellular reprogramming and differentiation due to its ability to modulate the epigenetic landscape.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for G9a and GLP, it is important to be aware of potential off-target effects, especially at higher concentrations. It has been reported to have significantly lower activity against other histone methyltransferases such as SUV39H1, ESET, and PRMT1.[1][6] However, users should be cautious as high concentrations may lead to off-target activities.[1]
Q4: How should I store this compound?
A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. To ensure the stability of the compound, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This compound is known to have poor aqueous solubility, which can present challenges in experimental settings. The following guide addresses common solubility-related problems and provides potential solutions.
Problem 1: My this compound powder will not dissolve in aqueous buffers like PBS.
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Cause: this compound has very low solubility in aqueous solutions.
-
Solution: It is not recommended to dissolve this compound directly in aqueous buffers. Instead, prepare a high-concentration stock solution in an organic solvent first.
Problem 2: I observe precipitation when I dilute my DMSO stock of this compound into my cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds. When the DMSO stock is diluted into an aqueous medium, the concentration of the organic solvent drops significantly, causing the compound to precipitate out of the solution.[7]
-
Solutions:
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[8]
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Use a lower final concentration of this compound: If precipitation persists, you may need to work with a lower final concentration of the inhibitor.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This can sometimes help to keep the compound in solution.
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Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
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Use of surfactants or cyclodextrins: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Tween-20 or the use of cyclodextrins can help to increase the solubility of hydrophobic compounds. However, their effects on your specific cell line should be evaluated.
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Problem 3: I am seeing unexpected or inconsistent results in my cell-based assays.
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Cause: This could be due to the precipitation of this compound, leading to an unknown and variable final concentration of the active compound in your experiment. Even if not visible, microprecipitates can form and affect your results.
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Solution:
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Visually inspect for precipitation: Before adding the treatment to your cells, carefully inspect the diluted this compound solution for any signs of precipitation (cloudiness or visible particles).
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Centrifugation: If you suspect microprecipitation, you can centrifuge your final diluted solution at high speed and test the supernatant for activity. This, however, will alter the final concentration.
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Optimize your dilution protocol: Experiment with different dilution methods as described in "Problem 2" to find the optimal conditions for your specific cell culture system.
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Data Presentation
Table 1: Solubility of this compound (BIX-01294) in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥24.45 mg/mL | High solubility, recommended for stock solutions. |
| Ethanol | ≥5.1 mg/mL | Soluble, can be used as an alternative to DMSO. Requires sonication for complete dissolution.[6] |
| Water | ≥51.2 mg/mL | The trihydrochloride salt of BIX-01294 shows good water solubility.[6] However, the free base form has very poor aqueous solubility. |
| PBS (pH 7.4) | Poor | Not recommended for direct dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (BIX-01294) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound (free base) is 490.64 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you can add 1 µL of the 10 mM stock to 999 µL of medium.
-
Immediately after adding the stock solution to the medium, gently mix by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
Add the final diluted solution to your cells. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified G9a signaling pathway and the effect of this compound.
References
- 1. Probe BIX-01294 | Chemical Probes Portal [chemicalprobes.org]
- 2. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Sucunamostat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Sucunamostat in cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SCO-792) is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a serine protease located in the brush border of the duodenum and is crucial for the activation of trypsinogen to trypsin. Trypsin, in turn, activates a cascade of other digestive enzymes. By inhibiting enteropeptidase, this compound effectively blocks the initial step of protein digestion.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on known mechanisms of drug resistance to other targeted therapies, particularly other protease inhibitors, several hypotheses can be proposed:
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Target Modification: Alterations in the enteropeptidase gene (TMPRSS15) could lead to a modified protein with reduced binding affinity for this compound.
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Target Overexpression: Increased expression of enteropeptidase, potentially through gene amplification, could titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[1][2]
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cells, reducing its intracellular concentration and efficacy.[3][4][5][6][7]
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Bypass Pathways: Cells may develop or upregulate alternative pathways to compensate for the inhibition of enteropeptidase, although this is less likely given the specific role of enteropeptidase in activating trypsinogen.
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Drug Inactivation: Cellular enzymes could potentially metabolize and inactivate this compound.
Q3: How can we confirm if our cell line has developed resistance to this compound?
The first step is to perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy over time.
This is a common observation when developing acquired resistance in a cell line.
Troubleshooting Steps:
-
Confirm Resistance with IC50 Determination:
-
Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on both the parental and the suspected resistant cell lines.
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Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant line confirms resistance.
-
-
Investigate Target-Based Resistance Mechanisms:
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Target Sequencing: Sequence the coding region of the TMPRSS15 gene in both parental and resistant cells to identify any potential mutations.
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Quantitative PCR (qPCR) and Western Blot: Quantify the mRNA and protein levels of enteropeptidase in both cell lines to check for overexpression.
-
-
Assess Drug Efflux:
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ABC Transporter Expression Analysis: Use qPCR or western blotting to measure the expression levels of common multidrug resistance ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP).[3]
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Efflux Pump Inhibition Assay: Treat the resistant cells with known ABC transporter inhibitors (e.g., verapamil for ABCB1) in combination with this compound to see if sensitivity is restored.
-
Issue 2: My new batch of cells appears to be inherently resistant to this compound.
This could be due to cell line misidentification, contamination, or inherent genetic differences.
Troubleshooting Steps:
-
Cell Line Authentication:
-
Action: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Rationale: Cell line misidentification is a common issue in research.
-
-
Mycoplasma Testing:
-
Action: Test your cell culture for mycoplasma contamination.
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Rationale: Mycoplasma infection can alter cellular physiology and drug response.
-
-
Establish a Baseline IC50 for a New, Authenticated Batch:
-
Action: Obtain a new, authenticated vial of the parental cell line and determine its IC50 for this compound.
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Rationale: This will provide a reliable baseline for all future resistance studies.
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Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for inducing this compound resistance in a sensitive cell line through continuous exposure to escalating drug concentrations.[8][9][10]
Materials:
-
Parental cell line of interest
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This compound
-
Complete cell culture medium
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Cell culture flasks/plates
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Incubator (37°C, 5% CO2)
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Cell counting method (e.g., hemocytometer, automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response curve to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Monitor and Subculture: Monitor the cells for growth. When the cells resume a normal growth rate and reach 70-80% confluency, subculture them.
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Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold with each passage, once the cells have adapted to the current concentration.
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Repeat Cycles: Continue this process of adaptation and dose escalation for several months.
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Characterize the Resistant Phenotype: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population and compare it to the parental line. A stable, significant increase in IC50 indicates the successful generation of a resistant cell line.
Data Presentation:
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental | [Insert Value] | 1 |
| Resistant | [Insert Value] | [Calculate Value] |
Protocol 2: Western Blot for Enteropeptidase and ABC Transporter Expression
Materials:
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Parental and this compound-resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels
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Transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-enteropeptidase, anti-ABCB1, anti-ABCC1, anti-ABCG2, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each lysate onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Data Presentation:
Table 2: Relative Protein Expression in Resistant vs. Parental Cells
| Protein | Fold Change in Resistant Cells (Normalized to Parental) |
| Enteropeptidase | [Calculate Value] |
| ABCB1 | [Calculate Value] |
| ABCC1 | [Calculate Value] |
| ABCG2 | [Calculate Value] |
Visualizations
Caption: this compound action and potential resistance mechanisms.
References
- 1. Gene amplification and altered enzymes as mechanisms for the development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ABC-type multidrug transport system | Scrub typhus and Orientia: [u.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Culture Academy [procellsystem.com]
How to minimize variability in Sucunamostat studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Sucunamostat (SCO-792) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SCO-792) is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key enzyme located on the brush border of the duodenum that initiates the protein digestion cascade by converting trypsinogen to trypsin. By inhibiting enteropeptidase, this compound reduces the breakdown of dietary proteins and the subsequent absorption of amino acids. This mechanism is being investigated for its therapeutic potential in managing conditions such as chronic kidney disease, obesity, type 2 diabetes, and certain inborn errors of protein metabolism.[2][3][4]
Q2: What are the most critical factors that can introduce variability in preclinical this compound studies?
The most significant sources of variability in preclinical studies with this compound include:
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Dietary Protein Content: As this compound's primary effect is on protein digestion, variations in the protein composition and amount in the diet of animal subjects can lead to significant differences in pharmacodynamic outcomes.
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Formulation and Administration: The oral bioavailability of this compound is low.[1] Inconsistent formulation (e.g., suspension uniformity) and oral gavage technique can lead to variable drug exposure.
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Animal Handling and Stress: Stress can affect gastrointestinal motility and physiology, potentially influencing drug absorption and overall metabolic state.
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Sampling Time: The timing of blood or tissue collection relative to this compound administration and feeding is crucial for accurately assessing its pharmacokinetic and pharmacodynamic effects.
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Bioanalytical Method Variability: Inconsistent sample handling, preparation, and analysis can introduce significant variability in measuring this compound concentrations and its effects on plasma amino acid levels.
Q3: How should I prepare this compound for oral administration in rodents?
For oral administration in preclinical rodent studies, this compound is typically prepared as a suspension. A common vehicle is a 0.5% (w/v) methylcellulose solution.[1] It is crucial to ensure the suspension is homogeneous before each administration to guarantee consistent dosing. Alternatively, for chronic studies, this compound can be mixed into the diet at a specified concentration (e.g., 0.03% or 0.06% w/w).[5]
Q4: What are the expected pharmacokinetic properties of this compound in rats?
In male Sprague-Dawley rats, after a single oral dose of 10 mg/kg, the pharmacokinetic parameters can vary. Below is a summary of reported data.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vivo and bioanalytical experiments with this compound.
In Vivo Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma amino acid levels between subjects. | 1. Inconsistent dietary protein intake. 2. Variable food consumption patterns. 3. Inconsistent timing of food withdrawal before dosing and sampling. | 1. Use a standardized, purified diet with a precisely controlled protein content. 2. Acclimatize animals to the diet before the study begins. 3. For acute studies, fast animals overnight to ensure a consistent baseline, but be mindful of the potential impact on metabolism. For chronic studies, monitor food intake daily. 4. Ensure consistent timing of feeding, dosing, and sampling across all animals. |
| Inconsistent pharmacokinetic (PK) profiles (Cmax, AUC). | 1. Improper oral gavage technique leading to incomplete dosing or aspiration. 2. Inhomogeneous drug suspension. 3. Variations in gastrointestinal transit time. | 1. Ensure all personnel are proficient in oral gavage techniques. Use appropriate gavage needle size and length for the animal model.[6] 2. Thoroughly vortex or stir the this compound suspension before each use to ensure uniformity. 3. Acclimatize animals to handling and the gavage procedure to minimize stress-induced changes in gut motility. |
| Unexpected animal morbidity or mortality. | 1. Aspiration of the dosing solution into the lungs due to incorrect gavage technique. 2. Esophageal or gastric injury from the gavage needle. 3. Off-target effects at high doses. | 1. Confirm proper placement of the gavage needle in the esophagus before administering the dose. If resistance is met, do not force the administration. 2. Use flexible-tipped gavage needles to minimize the risk of tissue damage. 3. Conduct a dose-ranging study to determine the maximum tolerated dose in your specific animal model and strain. |
Bioanalytical Assays (LC-MS/MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of amino acid quantification. | 1. Inconsistent sample collection and handling (e.g., hemolysis, delayed plasma separation). 2. Variability in protein precipitation efficiency. 3. Matrix effects affecting ionization of analytes. | 1. Follow a strict SOP for blood collection, processing, and storage. Use appropriate anticoagulant tubes and centrifuge samples promptly at a consistent temperature. 2. Ensure consistent vortexing and incubation times during the protein precipitation step. 3. Use stable isotope-labeled internal standards for each amino acid to correct for matrix effects and variability in extraction. |
| Low sensitivity for certain amino acids. | 1. Suboptimal mass spectrometry parameters. 2. Degradation of analytes during sample preparation or storage. | 1. Optimize MS/MS parameters (e.g., collision energy, declustering potential) for each amino acid and its internal standard. 2. Keep samples on ice during preparation and store them at -80°C. Minimize freeze-thaw cycles. |
| Carryover of analytes between samples. | 1. Adsorption of analytes to the LC system components. 2. Insufficient needle wash between injections. | 1. Use a robust column and mobile phase system. Consider using a trap column for problematic analytes. 2. Optimize the autosampler wash procedure with a strong solvent to effectively clean the injection needle and port. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (0.2 mg/kg) |
| Cmax (ng/mL) | 6.60 ± 1.36 | 564 ± 58 |
| Tmax (h) | 1.7 ± 0.6 | Not Applicable |
| AUC0-24h (ng·h/mL) | 54.1 ± 7.5 | 303 ± 23 |
| Data presented as mean ± standard deviation (n=3).[1] |
Experimental Protocols
Key Experiment: Quantification of Plasma Amino Acids by LC-MS/MS
This protocol provides a general framework for the analysis of amino acids in plasma samples from subjects treated with this compound.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 100 µL of a precipitation reagent (e.g., 10% sulfosalicylic acid or acetonitrile) containing a mixture of stable isotope-labeled amino acid internal standards.
-
Vortex vigorously for 60 seconds.
-
Incubate at 4°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Dilute the supernatant with an appropriate mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column suitable for amino acid analysis, such as a mixed-mode or HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic phase to separate the amino acids.
-
Flow Rate: A typical flow rate of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Data Analysis: Quantify each amino acid by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. Generate a calibration curve using standards of known concentrations to determine the concentration of amino acids in the plasma samples.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting protein digestion.
Caption: General workflow for a preclinical this compound study.
Caption: A logical approach to troubleshooting variability in this compound studies.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are enteropeptidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. downstate.edu [downstate.edu]
Interpreting unexpected results from Sucunamostat treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sucunamostat (SCO-792).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key enzyme located on the brush border of the duodenum that initiates the protein digestion cascade by converting inactive trypsinogen to active trypsin. By inhibiting enteropeptidase, this compound reduces the breakdown and subsequent absorption of dietary proteins, leading to lower circulating levels of amino acids.[2][3]
Q2: What are the expected biological effects of this compound treatment in preclinical models?
In preclinical rodent models, treatment with this compound has been shown to:
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Reduce food intake and body weight: By inhibiting protein digestion, this compound can lead to a decrease in overall food consumption and a reduction in body weight in obese mouse models.[4][5]
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Improve glycemic control: this compound has been observed to improve hyperglycemia and enhance insulin sensitivity in diabetic mouse models.[4][5]
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Improve plasma lipid profiles: Treatment has been associated with favorable changes in plasma and liver lipid levels.[4][5]
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Increase plasma FGF21 levels: An increase in Fibroblast Growth Factor 21 (FGF21), a key metabolic regulator, has been noted in obese mice treated with this compound, an effect that appears to be independent of the reduction in food intake.[4][5]
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Protect kidney function: In rat models of chronic kidney disease, this compound has been shown to prevent the decline of Glomerular Filtration Rate (GFR), reduce albuminuria, and improve glomerulosclerosis and kidney fibrosis.[6][7]
Q3: What were the main findings from the clinical trials of this compound in humans?
A phase 2a clinical trial in patients with type 2 diabetes and albuminuria found that this compound was safe and well-tolerated at doses up to 1500 mg/day for 12 weeks.[8] Key findings included a potential decrease in the urine albumin-to-creatinine ratio (UACR) and a reduction in hemoglobin A1c (HbA1c) levels in the group receiving the highest dose.[8]
Q4: What are the most common adverse events associated with this compound treatment?
In the phase 2a clinical trial, the most common treatment-related adverse events that led to discontinuation of the drug were diarrhea and flatulence.[8]
Troubleshooting Guides
Unexpected Result: Lack of Efficacy (No change in body weight, food intake, or metabolic parameters)
| Potential Cause | Troubleshooting Steps |
| Dietary Amino Acid Supplementation | Preclinical studies have shown that the effects of this compound on food intake and body weight can be partially reversed by the supplementation of essential amino acids in the diet.[4][5] Recommendation: Review the composition of the experimental diet to ensure there are no confounding sources of free amino acids that could bypass the need for protein digestion. |
| Incorrect Dosing or Formulation | The efficacy of this compound is dose-dependent.[1] Improper formulation or administration can lead to reduced bioavailability. Recommendation: Verify the dose calculations and the formulation protocol. For in vivo studies in rats, this compound has been administered as a 0.5% (w/v) solution.[3] Ensure proper storage of the compound as recommended by the supplier to maintain its stability. |
| Animal Model Specifics | The metabolic phenotype of the animal model can influence the outcome. The effects of this compound have been demonstrated in diet-induced obese (DIO) mice and ob/ob mice.[4][5] Recommendation: Ensure the chosen animal model is appropriate for the intended study of metabolic effects. |
Unexpected Result: Gastrointestinal Side Effects (Diarrhea, loose stools)
| Potential Cause | Troubleshooting Steps |
| Inhibition of Protein Digestion | The primary mechanism of action, inhibition of protein digestion, can lead to an increase in undigested protein in the gut, which may cause gastrointestinal disturbances. Recommendation: This may be an on-target effect of the drug. Consider dose reduction or less frequent administration to assess if the side effects can be mitigated while retaining efficacy. Monitor the animals' hydration and overall health status closely. |
| Alteration of Gut Microbiota | While not directly studied for this compound, other drugs are known to alter the gut microbiome, which can lead to gastrointestinal issues. The presence of undigested protein could also shift the microbial composition. Recommendation: If this is a concern for the experimental question, consider collecting fecal samples for microbiome analysis to investigate potential changes in gut bacterial populations. |
Unexpected Result: Variability in UACR (Urine Albumin-to-Creatinine Ratio) Measurements
| Potential Cause | Troubleshooting Steps |
| Biological Variability | In a clinical study with this compound, a large variation in UACR change from baseline was unexpectedly observed in the placebo group.[8] Recommendation: Ensure adequate sample sizes to account for biological variability. Implement a strict and consistent protocol for urine collection and analysis. |
| Assay Limitations | Predefined settings for UACR analysis that exclude values below or above the limits of detection can unexpectedly affect the results.[8] Recommendation: Review the data handling and analysis plan to ensure it is appropriate for the expected range of UACR values and does not introduce bias. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound (SCO-792) in Rodent Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Plasma BCAA Levels | C57BL/6J mice | Single oral administration | Dose-dependent inhibition of plasma BCAA levels after an oral protein challenge. | [4] |
| Food Intake & Body Weight | Diet-Induced Obese (DIO) mice | 4-week, once-daily oral dosing | Inhibition of food intake and reduction in body weight. | [4] |
| Glycemic Control | ob/ob mice | Repeated treatment | Marked improvement in hyperglycemia. | [4] |
| Insulin Sensitivity | ob/ob mice | Repeated treatment | Improved muscle insulin sensitivity in a hyperinsulinemic-euglycemic clamp study. | [4] |
| Plasma & Liver Lipids | ob/ob mice | Repeated treatment | Improved plasma and liver lipid profiles. | [4] |
| Kidney Function | Wistar fatty rats (DKD model) | Once-daily oral administration for 2 weeks | Reduced UACR, normalized GFR, and improved kidney fibrosis and inflammation markers. | [2] |
Table 2: Summary of Phase 2a Clinical Trial of this compound (SCO-792)
| Parameter | Study Population | Treatment Groups | Key Findings | Reference |
| Safety & Tolerability | Patients with Type 2 Diabetes and Albuminuria | Placebo, SCO-792 500 mg once daily, SCO-792 500 mg three times daily | Safe and well-tolerated up to 1500 mg/day for 12 weeks. | [8] |
| Urine Albumin-to-Creatinine Ratio (UACR) | Patients with Type 2 Diabetes and Albuminuria | Placebo, SCO-792 500 mg once daily, SCO-792 500 mg three times daily | Changes from baseline were -14% (placebo), -27% (once daily), and -28% (three times daily). Changes in SCO-792 groups were not statistically significant compared to placebo. | [8] |
| Hemoglobin A1c (HbA1c) | Patients with Type 2 Diabetes and Albuminuria | Placebo, SCO-792 500 mg once daily, SCO-792 500 mg three times daily | Levels decreased in the SCO-792 three times daily group. | [8] |
Experimental Protocols
Key Experiment: Oral Protein Challenge in Rats
This protocol is based on the methodology described in preclinical studies to evaluate the in vivo inhibition of protein digestion by this compound.[3]
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Animal Model: Male Sprague-Dawley rats.[3]
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Acclimation: House animals under standard conditions with ad libitum access to food and water for at least one week before the experiment.
-
Dosing:
-
Protein Challenge:
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Following the administration of this compound or vehicle, administer a standardized oral protein load (e.g., casein solution).
-
-
Blood Sampling:
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Collect blood samples at specified time points post-protein challenge (e.g., 0, 30, 60, 120 minutes).
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Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Analysis:
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Centrifuge blood samples to separate plasma.
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Analyze plasma for branched-chain amino acid (BCAA) concentrations using a suitable method (e.g., LC-MS/MS).
-
-
Endpoint: The primary endpoint is the change in plasma BCAA levels from baseline, with effective inhibition indicated by a blunted increase in BCAA levels in the this compound-treated groups compared to the vehicle group.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an oral protein challenge experiment.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sucunamostat Protocols for Animal Models
This technical support center provides guidance on adjusting Sucunamostat protocols for various animal models, complete with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key enzyme located on the duodenal brush border that initiates the digestive enzyme cascade by converting inactive trypsinogen into active trypsin. By inhibiting enteropeptidase, this compound effectively reduces the digestion and subsequent absorption of dietary proteins.
Q2: What is the recommended starting dose for this compound in rodents?
A2: For rats, oral administration of this compound at doses of 10 and 30 mg/kg has been shown to be effective.[2][3] In mice, oral doses of 10, 20, 30, and 59 mg/kg have been used in studies.[4] It is recommended to start with a dose at the lower end of this range and adjust based on the specific experimental goals and observed effects.
Q3: How should I adjust the dose for a non-rodent model?
Q4: What are the expected physiological effects of this compound administration?
A4: Administration of this compound is expected to increase fecal protein content due to the inhibition of protein digestion.[2][3] This can lead to a reduction in food intake and body weight.[4] Studies have also shown that enteropeptidase inhibition can influence the release of gut hormones like cholecystokinin (CCK), which can affect gastric emptying and satiety.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect | - Improper drug administration: Incorrect oral gavage technique leading to incomplete dosing. - Incorrect dosage: The dose may be too low for the specific animal model or strain. - Drug stability issues: Degradation of this compound in the vehicle. | - Refine oral gavage technique: Ensure proper restraint and placement of the gavage needle. Consider alternative voluntary oral administration methods. - Dose-response study: Conduct a pilot study with a range of doses to determine the optimal dose for your model. - Prepare fresh solutions: Prepare the dosing solution fresh for each experiment and store it according to the manufacturer's instructions. |
| Animal distress during or after oral gavage | - Stress from handling and restraint: The procedure itself can be stressful for the animals.[6] - Esophageal or gastric injury: Improper gavage technique can cause physical trauma. | - Habituate animals: Handle the animals for a few days prior to the experiment to acclimate them to the procedure. - Use appropriate gavage needles: Select the correct size and type of gavage needle for the animal's size. Flexible-tipped needles are often recommended to minimize injury.[7] - Refine technique: Ensure a smooth and gentle insertion of the gavage needle. |
| Weight loss exceeding expected levels | - Excessive reduction in food intake: The dose may be too high, leading to significant appetite suppression. - Dehydration: Reduced food intake can also lead to reduced water intake. | - Reduce the dose: Lower the dose of this compound to a level that achieves the desired therapeutic effect without causing excessive weight loss. - Monitor hydration status: Ensure animals have free access to water and monitor for signs of dehydration. Provide supplemental hydration if necessary. |
| Diarrhea or loose stools | - Malabsorption of nutrients: The inhibition of protein digestion can lead to osmotic diarrhea. | - Monitor stool consistency: Observe the animals closely for any changes in stool consistency. - Adjust the dose: If diarrhea is severe or persistent, consider reducing the dose of this compound. - Dietary modification: Consult with a veterinarian about potential dietary adjustments to mitigate this effect. |
Experimental Protocols
Oral Gavage Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations and specific experimental needs.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Appropriately sized oral gavage needles (flexible-tipped recommended)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimate mice to handling for several days before the experiment. Weigh each mouse on the day of dosing to calculate the correct volume.
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Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is well-mixed before each administration.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
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Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the this compound suspension.
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Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Quantitative Data Summary
The following table summarizes the reported oral dosages of this compound used in rodent models.
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| Rat | 10 mg/kg | Oral Gavage | Single dose | [2][3] |
| Rat | 30 mg/kg | Oral Gavage | Single dose | [2][3] |
| Rat | 0.03% w/w in diet | Ad libitum | Chronic | [2][3] |
| Rat | 0.06% w/w in diet | Ad libitum | Chronic | [2][3] |
| Mouse | 10 mg/kg | Oral Gavage | Daily | [4] |
| Mouse | 20 mg/kg | Oral Gavage | Daily | [4] |
| Mouse | 30 mg/kg | Oral Gavage | Daily | [4] |
| Mouse | 59 mg/kg | Oral Gavage | Daily | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for adjusting its protocols in different animal models.
Caption: Signaling pathway of this compound action.
Caption: Workflow for adjusting this compound protocols.
References
- 1. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice | PLOS One [journals.plos.org]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. instechlabs.com [instechlabs.com]
Validation & Comparative
A Comparative Analysis of Sucunamostat and Other Enteropeptidase Inhibitors for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sucunamostat (SCO-792) with other prominent enteropeptidase inhibitors. This document synthesizes available experimental data to facilitate informed decisions in the pursuit of novel therapeutics targeting metabolic and renal diseases.
Enteropeptidase, a key intestinal enzyme, initiates the digestive cascade by converting trypsinogen to trypsin. Its inhibition presents a promising strategy for managing conditions such as obesity, diabetes, and certain kidney diseases by modulating protein digestion and amino acid absorption. This guide focuses on a comparative analysis of this compound and other enteropeptidase inhibitors, presenting key performance data and experimental methodologies.
Quantitative Comparison of Enteropeptidase Inhibitors
The following table summarizes the in vitro potency of this compound and other selected enteropeptidase inhibitors. The data highlights the half-maximal inhibitory concentration (IC50) and the rate of enzyme inactivation (k_inact/K_I), crucial parameters for evaluating inhibitor efficacy.
| Inhibitor | Target Organism | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Mechanism of Action |
| This compound (SCO-792) | Human | 5.4[1] | 82,000[1] | Reversible, slow dissociation[1] |
| Rat | 4.6[1] | |||
| Camostat | Not Specified | Not explicitly found for enteropeptidase | 1.5 x 10⁴ | Reversible, covalent |
| Human enteropeptidase-IN-1 | Human | Initial: 20, Apparent: 1.2[2] | Not Found | Not Specified |
| Human enteropeptidase-IN-2 | Human | Initial: 540, Apparent: 30[3] | Not Found | Not Specified |
Signaling Pathway of Enteropeptidase Inhibition
The inhibition of enteropeptidase disrupts the initial step of the digestive protease activation cascade in the duodenum. This intervention leads to a reduction in the breakdown of dietary proteins into absorbable amino acids, which has downstream metabolic consequences.
Caption: Enteropeptidase activation of trypsinogen and subsequent protein digestion.
Experimental Workflow: In Vivo Efficacy Assessment
The in vivo efficacy of enteropeptidase inhibitors is often assessed through standardized experimental procedures designed to measure their impact on protein digestion and metabolic parameters. A common workflow involves an oral protein challenge followed by a hyperinsulinemic-euglycemic clamp study.
Caption: Workflow for assessing in vivo efficacy of enteropeptidase inhibitors.
Experimental Protocols
1. Oral Protein Challenge Test in Rats
This protocol is designed to evaluate the in vivo inhibition of protein digestion by measuring the postprandial increase in plasma branched-chain amino acids (BCAAs).
-
Animals: Male Sprague-Dawley rats are acclimatized and fasted overnight.
-
Procedure:
-
Rats are orally administered the test inhibitor (e.g., this compound) or vehicle.
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After a specified pre-treatment period (e.g., 1-4 hours), a protein meal (e.g., casein solution) is administered orally.
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Blood samples are collected serially at various time points (e.g., 0, 30, 60, 120 minutes) post-protein administration.
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Plasma is separated, and BCAA levels are quantified using a suitable analytical method (e.g., HPLC).
-
-
Endpoint: The primary endpoint is the area under the curve (AUC) of plasma BCAA concentration over time, which reflects the extent of protein digestion and amino acid absorption.
2. Hyperinsulinemic-Euglycemic Clamp Study in Mice
This "gold standard" technique is used to assess insulin sensitivity in conscious, unrestrained mice following treatment with an enteropeptidase inhibitor.
-
Surgical Preparation:
-
Mice undergo a surgical procedure to implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Animals are allowed to recover for several days post-surgery.
-
-
Procedure:
-
Following an overnight fast, a primed-continuous infusion of human insulin is initiated through the jugular vein catheter.
-
A variable infusion of 20% glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).
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Blood glucose levels are monitored every 5-10 minutes from the arterial catheter to guide adjustments in the glucose infusion rate.
-
The study continues for a set duration (e.g., 120 minutes) once a steady state of glucose infusion is achieved.
-
-
Endpoint: The glucose infusion rate (GIR) required to maintain euglycemia during the final period of the clamp is the primary measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Conclusion
References
Sucunamostat Specificity: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the specificity of a therapeutic candidate is paramount. This guide provides a detailed comparison of Sucunamostat (SCO-792), a novel enteropeptidase inhibitor, with other relevant serine protease inhibitors. The information is presented to facilitate an objective evaluation of its performance, supported by experimental data.
Executive Summary
This compound is an orally active and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade. It demonstrates high potency with low nanomolar IC50 values against both rat and human enteropeptidase. While this compound exhibits a degree of off-target activity against other serine proteases like trypsin and plasma kallikrein, its specificity profile, particularly its lack of inhibition against key coagulation factors like Factor Xa and thrombin, suggests a favorable therapeutic window. This guide will delve into the quantitative data, experimental methodologies, and the underlying biological pathway to provide a comprehensive overview of this compound's specificity.
Comparative Analysis of Inhibitor Specificity
To contextualize the specificity of this compound, it is compared with two other serine protease inhibitors, Camostat mesylate and Nafamostat mesylate, which also exhibit inhibitory activity against a range of proteases, including enteropeptidase.
| Inhibitor | Target Enzyme | IC50 (nM) | Notes |
| This compound (SCO-792) | Human Enteropeptidase | 5.4 [1] | Potent and specific inhibitor. |
| Rat Enteropeptidase | 4.6 [1] | ||
| Human Trypsin | 3.3 | Exhibits off-target inhibition. | |
| Human Plasma Kallikrein | 16 | Exhibits off-target inhibition. | |
| Human Plasmin | 460 | Weaker off-target inhibition. | |
| Human Factor Xa | >10,000 | No significant inhibition. | |
| Human Thrombin | >10,000 | No significant inhibition. | |
| Camostat mesylate | Human TMPRSS2 | 4.2 - 142 | Potent inhibitor of TMPRSS2, also inhibits enteropeptidase.[2][3] |
| Human Trypsin | 50 | Potent inhibitor.[4] | |
| Nafamostat mesylate | Human Tryptase | Ki = 0.0953 | Potent inhibitor of various serine proteases. |
| Human Hepsin | 5 | Potent inhibitor.[5] | |
| Human TMPRSS2 | 55 | Potent inhibitor.[3] | |
| Various Serine Proteases | 300 - 54,000 | Broad-spectrum inhibitor.[6][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: The signaling cascade of protein digestion initiated by enteropeptidase.
Caption: Workflow for in vitro and in vivo validation of this compound's specificity.
Detailed Experimental Protocols
A summary of the key experimental protocols used to validate the specificity of this compound is provided below.
In Vitro Enteropeptidase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the enteropeptidase activity (IC50).
-
Enzyme and Substrate: Recombinant human enteropeptidase and a synthetic, fluorogenic substrate are used. The substrate is designed to be specifically cleaved by enteropeptidase, releasing a fluorescent signal upon cleavage.
-
Assay Buffer: The reaction is typically carried out in a buffer solution with a pH of 8.0 (e.g., 50 mmol/L Tricine), containing 0.01% (w/v) Tween-20 and 10 mmol/L CaCl2 to ensure optimal enzyme activity and stability.[8]
-
Procedure:
-
Varying concentrations of this compound, dissolved in DMSO, are pre-incubated with the human recombinant enteropeptidase solution (e.g., 90 mU/mL) in a 1536-well black plate for 60 minutes at room temperature.[8]
-
The enzymatic reaction is initiated by adding the fluorogenic substrate (e.g., 2.1 μmol/L QSY21‐Gly‐Asp‐Asp‐Asp‐Lys‐Ile‐Val‐Gly‐Gly‐Lys (Cy5)) to the enzyme-inhibitor mixture.[8]
-
The increase in fluorescence, corresponding to substrate cleavage, is monitored over time (e.g., 30 minutes) at room temperature using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Oral Protein Challenge in Rats
This in vivo model assesses the ability of orally administered this compound to inhibit protein digestion and the subsequent absorption of amino acids.
-
Animal Model: Male Sprague-Dawley rats are typically used for this study.
-
Procedure:
-
A baseline blood sample is collected from the rats.
-
This compound is administered orally to the test group of rats, while a vehicle control is given to the control group.
-
After a specific time interval (e.g., up to 4 hours) to allow for drug absorption and distribution, a protein meal (e.g., casein) is administered orally to all rats.[8]
-
Blood samples are collected at various time points after the protein challenge.
-
The concentration of branched-chain amino acids (BCAAs) in the plasma is measured. A significant reduction in the post-challenge elevation of plasma BCAA levels in the this compound-treated group compared to the control group indicates effective in vivo inhibition of enteropeptidase and protein digestion.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rpeptide.com [rpeptide.com]
- 7. neuromics.com [neuromics.com]
- 8. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sucunamostat and Dietary Protein Restriction in the Management of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
The management of chronic kidney disease (CKD) is multifaceted, aiming to slow the progression of renal damage and mitigate associated complications. Two prominent strategies, the pharmacological agent sucunamostat and the dietary intervention of protein restriction, target the metabolic burden on the kidneys, albeit through distinct mechanisms. This guide provides a detailed, evidence-based comparison of these two approaches, drawing on available preclinical and clinical data to inform research and development in nephrology.
Mechanism of Action: A Tale of Two Approaches
This compound and dietary protein restriction both aim to reduce the strain on the kidneys by limiting the products of protein metabolism. However, they achieve this through fundamentally different pathways.
This compound (SCO-792): This investigational drug is an orally administered enteropeptidase inhibitor. Enteropeptidase, a serine protease located in the brush border of the duodenum and jejunum, is crucial for activating trypsinogen to trypsin, which in turn activates a cascade of pancreatic zymogens responsible for protein digestion. By inhibiting enteropeptidase, this compound reduces the digestion and subsequent absorption of dietary proteins, thereby lowering the systemic load of amino acids that the kidneys must filter.[1]
Dietary Protein Restriction (DPR): This long-standing dietary intervention directly limits the intake of protein. The rationale is to decrease the generation of nitrogenous waste products, such as urea, and to reduce glomerular hyperfiltration, a compensatory mechanism in response to a high-protein diet that can be detrimental in the long term.[2][3] Lowering protein intake is also associated with reduced production of uremic toxins.
Below is a diagram illustrating the distinct mechanisms of this compound and dietary protein restriction.
Caption: Mechanisms of this compound and Dietary Protein Restriction.
Comparative Efficacy: Preclinical and Clinical Data
Direct comparative trials of this compound and dietary protein restriction are not yet available. Therefore, this section presents a summary of the existing evidence for each intervention individually.
This compound (SCO-792)
Preclinical studies in a rat model of CKD have shown promising results for this compound.[4][5][6][7] A phase 2a clinical trial has also been conducted in patients with type 2 diabetes and albuminuria.[1]
| Parameter | Preclinical (Rat Model)[4][5][6][7] | Clinical (Phase 2a, T2D with Albuminuria)[1] |
| Glomerular Filtration Rate (GFR) | Prevented progressive decline | Not reported as a primary outcome |
| Albuminuria/Proteinuria | Suppressed albuminuria | Sustained decrease in UACR |
| Kidney Pathology | Improved glomerulosclerosis and kidney fibrosis | Not assessed |
| Mechanism Confirmation | Increased fecal protein content | Mitigated postprandial plasma amino acid levels |
Dietary Protein Restriction
The efficacy of dietary protein restriction in slowing CKD progression has been the subject of extensive research, including the large-scale Modification of Diet in Renal Disease (MDRD) study. The results have been somewhat conflicting, with some meta-analyses suggesting a benefit in delaying the need for dialysis.[3][8]
| Parameter | Key Findings from Clinical Trials and Meta-Analyses |
| Glomerular Filtration Rate (GFR) | The MDRD study did not show a significant effect of a low-protein diet on the rate of GFR decline.[9] However, secondary analyses suggested a modest benefit.[3][10] |
| End-Stage Kidney Disease (ESKD) | A 2020 meta-analysis concluded that a very-low-protein diet probably reduces the number of people with CKD 4 or 5 who progress to ESKD.[2] |
| Uremic Symptoms | Can alleviate symptoms of uremia.[2][10] |
| Nutritional Status | Carries a risk of malnutrition if not carefully monitored.[2][11] |
Experimental Protocols: A Closer Look at the Evidence
Understanding the methodologies behind the data is crucial for a critical appraisal of the findings.
This compound: Preclinical Study in a Rat Model of CKD
-
Animal Model: Spontaneously hypercholesterolemic (SHC) rats, which develop albuminuria and a progressive decline in GFR.[4][5][6][7]
-
Intervention: this compound (SCO-792) was administered in the diet at concentrations of 0.03% and 0.06% (w/w) to 20-week-old SHC rats for five weeks.[5][7]
-
Outcome Measures: GFR, albuminuria, glomerulosclerosis, and kidney fibrosis were evaluated. Fecal protein content was measured to confirm the mechanism of action.[5][6][7]
This compound: Phase 2a Clinical Trial
-
Study Population: Patients with type 2 diabetes and albuminuria.[1]
-
Study Design: An exploratory randomized trial.[1]
-
Intervention: Administration of SCO-792.
-
Outcome Measures: The primary outcome was the change in urinary albumin-to-creatinine ratio (UACR). Postprandial plasma amino acid levels were also assessed.[1]
Dietary Protein Restriction: The Modification of Diet in Renal Disease (MDRD) Study
-
Study Population: Patients with chronic renal diseases of diverse etiologies.
-
Study Design: A randomized, controlled clinical trial.
-
Intervention: Patients were assigned to different levels of dietary protein intake (e.g., usual-protein diet vs. low-protein diet).
-
Outcome Measures: The primary outcome was the rate of decline in GFR. The study also assessed the time to renal failure or death.[9]
The following diagram illustrates a generalized experimental workflow applicable to clinical trials for both this compound and dietary protein restriction.
Caption: Generalized Clinical Trial Workflow.
Signaling Pathways and Physiological Effects
The underlying biological pathways targeted by this compound and dietary protein restriction are central to their therapeutic potential.
This compound: Inhibition of the Enteropeptidase Pathway
This compound's action is localized to the gastrointestinal tract, where it inhibits the initial step in the protein digestion cascade. This upstream intervention is designed to have a systemic effect by reducing the substrate for renal filtration.
Caption: this compound's Inhibition of Protein Digestion.
Dietary Protein Restriction: Alleviating Renal Stress
The benefits of dietary protein restriction are thought to stem from a reduction in several key pathophysiological processes in the kidney.
Caption: Physiological Effects of Dietary Protein Restriction.
Conclusion and Future Directions
This compound represents a novel pharmacological approach to mimic the effects of dietary protein restriction by targeting protein digestion directly. Preclinical and early clinical data are encouraging, suggesting a potential benefit in reducing albuminuria and preserving kidney function. Dietary protein restriction, while a cornerstone of CKD management for decades, faces challenges with patient adherence and the risk of malnutrition. The evidence for its efficacy in slowing GFR decline has been debated, although it is generally accepted to be beneficial in managing uremic symptoms and may delay the need for dialysis.
Future research should focus on several key areas:
-
Direct Comparative Studies: Randomized controlled trials directly comparing this compound with various levels of dietary protein restriction are needed to establish relative efficacy and safety.
-
Long-term Outcomes: The long-term effects of this compound on hard clinical endpoints such as progression to ESKD and cardiovascular events need to be evaluated in larger, phase 3 clinical trials.
-
Combination Therapy: Investigating the potential synergistic effects of this compound in combination with a moderately restricted protein diet could be a promising strategy to maximize therapeutic benefit while minimizing the risks associated with very-low-protein diets.
-
Patient-Reported Outcomes: Future studies should include patient-reported outcomes to assess the impact of both interventions on quality of life, a critical factor in the management of chronic disease.
For drug development professionals, this compound offers a promising target with a clear mechanism of action. Further elucidation of its long-term safety profile and its efficacy across different stages and etiologies of CKD will be crucial for its potential integration into clinical practice. For researchers and scientists, the distinct yet conceptually related approaches of this compound and dietary protein restriction provide a valuable framework for exploring the intricate relationship between protein metabolism and kidney health.
References
- 1. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To restrict or not to restrict – Understanding the conundrum of dietary protein restriction in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Protein Intake and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease | Semantic Scholar [semanticscholar.org]
- 8. Protein Restriction Effective in Delaying Need for Dialysis, Comprehensive Study Shows [prnewswire.com]
- 9. Is the dietary protein restriction achievable in chronic kidney disease? The impact upon quality of life and the dialysis delay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary Protein Restriction and Preservation of Kidney Function in Chronic Kidney Disease | Blood Purification | Karger Publishers [karger.com]
- 11. Dietary protein restriction in CKD: the debate continues. | Semantic Scholar [semanticscholar.org]
Reproducibility of Sucunamostat's Experimental Results: A Comparative Analysis with other BACE1 Inhibitors
The pursuit of effective treatments for Alzheimer's disease has led to the development of numerous drugs targeting the production of amyloid-beta (Aβ) peptides, a hallmark of the disease. Among these, BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) inhibitors like Sucunamostat (TAK-070) have been a significant area of research. This guide provides a comparative analysis of the experimental results of this compound and other notable BACE1 inhibitors, focusing on the reproducibility of their pharmacodynamic effects as demonstrated in clinical trials.
While direct replication studies are scarce in publicly available literature, the consistency of findings across different BACE1 inhibitor trials can serve as a proxy for the reproducibility of the underlying scientific premise. This report will delve into the quantitative data from these trials, outline the experimental methodologies employed, and visualize the targeted biological pathway.
Comparative Analysis of BACE1 Inhibitor Efficacy on Aβ Reduction
The primary measure of a BACE1 inhibitor's efficacy in early-phase clinical trials is its ability to reduce the concentration of Aβ peptides in the cerebrospinal fluid (CSF). The following tables summarize the reported reductions in CSF Aβ40 and Aβ42 for this compound and other BACE1 inhibitors at various dosages.
Table 1: Reduction in CSF Aβ40 by BACE1 Inhibitors
| BACE1 Inhibitor | Dose | Mean Reduction in CSF Aβ40 | Clinical Trial/Source |
| This compound (TAK-070) | 50 mg | ~70% | Mattsson-Carlgren et al. |
| 100 mg | ~80% | Mattsson-Carlgren et al. | |
| Verubecestat (MK-8931) | 12 mg | 57% | (Kennedy et al., 2016)[1] |
| 40 mg | 79% | (Kennedy et al., 2016)[1] | |
| 60 mg | 84% | (Kennedy et al., 2016)[2] | |
| Lanabecestat (AZD3293) | 20 mg | ~55% | (Henley et al., 2019)[3] |
| 50 mg | ~75% | (Henley et al., 2019)[3] | |
| Atabecestat (JNJ-54861911) | 10 mg | 67-68% | (Timmers et al., 2018)[4] |
| 50 mg | 87-90% | (Timmers et al., 2018)[4] |
Table 2: Reduction in CSF Aβ42 by BACE1 Inhibitors
| BACE1 Inhibitor | Dose | Mean Reduction in CSF Aβ42 | Clinical Trial/Source |
| This compound (TAK-070) | 50 mg | ~70% | Mattsson-Carlgren et al. |
| 100 mg | ~80% | Mattsson-Carlgren et al. | |
| Verubecestat (MK-8931) | 12 mg | ~60% | (Egan et al., 2018)[5] |
| 40 mg | ~75% | (Egan et al., 2018)[5] | |
| Lanabecestat (AZD3293) | 15 mg | 63% | (Timmers et al., 2018)[6][7] |
| 50 mg | 79% | (Timmers et al., 2018)[6][7] | |
| Atabecestat (JNJ-54861911) | Not specified | Similar to Aβ40 reduction | (Novak et al., 2020)[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BACE1 inhibitors and a typical workflow for their evaluation in clinical trials.
Figure 1: Mechanism of Action of BACE1 Inhibitors.
Figure 2: Experimental Workflow for BACE1 Inhibitor Clinical Trials.
Experimental Protocols
The measurement of Aβ peptides in CSF is a critical component of clinical trials for BACE1 inhibitors. While specific protocols may vary slightly between studies, they generally adhere to a standardized procedure to ensure data quality and comparability.
1. Cerebrospinal Fluid (CSF) Collection and Handling:
-
Collection: CSF is typically collected via lumbar puncture in the morning to minimize diurnal variations in biomarker levels.[9]
-
Tube Type: Low-protein-binding polypropylene tubes are used to prevent the adhesion of Aβ peptides to the tube walls, which can affect measurement accuracy.[10][11]
-
Processing: Samples are centrifuged to remove any cellular debris.
-
Storage: CSF samples are aliquoted and stored at -80°C until analysis.[9]
2. Aβ Peptide Quantification:
-
Immunoassays: The concentrations of Aβ40 and Aβ42 are most commonly measured using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assays.[8] These assays utilize specific antibodies to capture and detect the different Aβ isoforms.
-
Quality Control: Each assay includes standard curves and quality control samples to ensure the accuracy and precision of the measurements. The Alzheimer's Association has established a global quality control program to help standardize CSF biomarker measurements across different laboratories.[12]
3. Data Analysis:
-
The change in Aβ levels from baseline is calculated for each participant.
-
Statistical analyses are performed to compare the changes in the treatment group versus the placebo group.
Conclusion
The experimental data from clinical trials of this compound and other BACE1 inhibitors demonstrate a consistent and dose-dependent reduction in CSF Aβ peptides. This consistency across different compounds targeting the same mechanism suggests that the pharmacodynamic effect is reproducible. While this compound's development was discontinued, the data generated from its trials, alongside those of other BACE1 inhibitors, contribute to a deeper understanding of the role of BACE1 in Alzheimer's disease pathology. The standardized protocols for CSF analysis are crucial for ensuring the reliability of these findings and for comparing results across different studies. Despite the consistent biomarker effects, it is important to note that these reductions in Aβ did not translate into clinical efficacy in later-phase trials for many of these inhibitors, leading to the discontinuation of their development.[13][14][15][16][17]
References
- 1. Merck’s Verubecestat marks a new era for Alzheimer’s treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. merck.com [merck.com]
- 3. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biofinder.se [biofinder.se]
- 11. Optimized Standard Operating Procedures for the Analysis of Cerebrospinal Fluid Aβ42 and the Ratios of Aβ Isoforms Using Low Protein Binding Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Sucunamostat: A Novel Enteropeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of Sucunamostat (SCO-792) and other therapeutic agents based on publicly available data. As of the latest information available, there are no direct head-to-head comparative clinical trials between this compound and other treatments. Therefore, the efficacy data presented for different agents are from separate studies and should not be interpreted as a direct comparison of their relative effectiveness.
Introduction
This compound (SCO-792) is a first-in-class, orally administered, reversible inhibitor of enteropeptidase. This enzyme plays a crucial role in the initial stages of protein digestion in the small intestine. By inhibiting enteropeptidase, this compound reduces the breakdown and subsequent absorption of dietary proteins and amino acids. This novel mechanism of action holds therapeutic potential for a range of metabolic and genetic disorders where limiting amino acid intake is beneficial. This guide summarizes the available preclinical and clinical data for this compound and provides a comparative context with current standard-of-care and emerging therapies for its target indications.
Mechanism of Action of this compound
Enteropeptidase, located on the brush border of duodenal and jejunal enterocytes, is the primary activator of trypsinogen to trypsin. Trypsin, in turn, activates a cascade of other pancreatic zymogens essential for protein digestion. This compound directly inhibits enteropeptidase, thereby attenuating this entire digestive cascade. The downstream effects include a reduction in the systemic absorption of amino acids, which can be beneficial in conditions characterized by amino acid metabolism disorders or in diseases where protein intake exacerbates the pathophysiology.
Caption: this compound inhibits enteropeptidase, preventing the activation of trypsinogen to trypsin and the subsequent protein digestion cascade.
Comparative Efficacy in Disease Models
Diabetic Kidney Disease (DKD)
This compound (SCO-792): this compound is being investigated for DKD due to the hypothesis that reducing amino acid absorption can lessen the metabolic burden on the kidneys and slow disease progression.
Table 1: Summary of this compound Efficacy Data in Diabetic Kidney Disease
| Study Type | Model/Population | Key Findings | Citation |
| Preclinical | Wistar fatty (WF) rats (DKD model) | - Increased fecal protein content- Improved glycemic control- Rapid decrease in urine albumin-to-creatinine ratio (UACR)- Normalized glomerular hyperfiltration- Decreased markers of fibrosis, inflammation, and tubular injury | [1] |
| Phase 2a Clinical Trial | Patients with Type 2 Diabetes and albuminuria | - Safe and well-tolerated up to 1500 mg/day for 12 weeks- UACR changes from baseline: -27% (500 mg QD, P=0.0271) and -28% (500 mg TID, P=0.0211) compared to -14% with placebo (not statistically significant vs. placebo) | [2][3] |
Standard of Care for DKD: The current management of DKD focuses on controlling blood glucose and blood pressure, and reducing albuminuria.[4] Key therapeutic classes include:
-
Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs): First-line treatment to reduce blood pressure and albuminuria.[4]
-
Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors: Recommended for patients with type 2 diabetes and DKD to reduce the risk of kidney disease progression and cardiovascular events.[5]
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: Have shown benefits in reducing the progression of nephropathy.[6]
-
Non-steroidal Mineralocorticoid Receptor Antagonists (MRAs): Finerenone has been shown to reduce the risk of CKD progression and cardiovascular events.
Conceptual Comparison: this compound offers a novel mechanism of action that is independent of glycemic and blood pressure control, focusing instead on reducing the metabolic load on the kidneys by limiting amino acid absorption.[1] This could be a complementary approach to the existing standards of care that primarily target hemodynamic and metabolic pathways.
Phenylketonuria (PKU)
This compound (SCO-792): this compound is in early-stage clinical development (Phase I) for PKU. The rationale is that by inhibiting protein digestion, this compound can reduce the intake of phenylalanine from dietary protein, thus lowering its concentration in the blood. No efficacy data is publicly available yet.
Current Therapies for PKU: The mainstay of PKU management is a strict lifelong diet low in phenylalanine, supplemented with phenylalanine-free medical foods.[7][8]
-
Dietary Restriction: A diet low in natural protein is the cornerstone of treatment.[9][10]
-
Sapropterin Dihydrochloride (Kuvan®): A synthetic form of tetrahydrobiopterin (BH4), a cofactor for the phenylalanine hydroxylase enzyme. It is effective in a subset of patients with residual enzyme activity.[11]
-
Pegvaliase (Palynziq®): An enzyme substitution therapy that breaks down phenylalanine in the blood. It is approved for adults with PKU who have inadequate blood phenylalanine control.[8]
Conceptual Comparison: this compound's approach of limiting phenylalanine absorption from the gut offers a potential alternative or adjunctive therapy to the current options. It could potentially allow for a less restrictive diet, a major challenge for PKU patients.
Maple Syrup Urine Disease (MSUD)
This compound (SCO-792): Similar to PKU, this compound is in Phase I clinical trials for MSUD. The therapeutic principle is to limit the absorption of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, which are toxic in individuals with MSUD. Efficacy data is not yet available.
Current Therapies for MSUD: Management of MSUD is centered on a lifelong, strict diet with limited intake of BCAAs.[12][13][14]
-
Dietary Restriction: A specialized diet with BCAA-free medical formula is the primary treatment.[15]
-
Liver Transplantation: Can be curative as the liver is the primary site of BCAA metabolism. However, it is associated with significant risks.[12]
-
Gene Therapy: An emerging therapeutic strategy with promising preclinical results.[7]
Conceptual Comparison: this compound could provide a pharmacological means to reduce BCAA absorption, potentially improving metabolic control and quality of life for individuals on a highly restrictive diet.
Homocystinuria
This compound (SCO-792): this compound is in Phase I clinical development for homocystinuria. The goal is to reduce the dietary intake of methionine, the precursor to homocysteine. No efficacy data has been released.
Current Therapies for Homocystinuria: Treatment aims to lower homocysteine levels in the blood.[16][17]
-
Vitamin B6 (Pyridoxine): A subset of patients are responsive to high doses of vitamin B6.[18][19]
-
Betaine: A medication that helps to remethylate homocysteine to methionine.
-
Dietary Restriction: A methionine-restricted diet is often necessary, especially for those not responsive to vitamin B6.[17]
-
Folic Acid and Vitamin B12 Supplementation: These vitamins are important cofactors in homocysteine metabolism.[16]
Conceptual Comparison: By limiting the absorption of methionine from food, this compound could be a valuable addition to the treatment armamentarium for homocystinuria, potentially reducing the reliance on highly restrictive diets.
Experimental Protocols
Preclinical Study of SCO-792 in a Rat Model of Chronic Kidney Disease
-
Animal Model: Spontaneously hypercholesterolemic (SHC) male rats, a model of chronic kidney disease.[20][21][22]
-
Treatment Groups:
-
Vehicle control
-
SCO-792 (0.03% w/w in diet)
-
SCO-792 (0.06% w/w in diet)
-
Pair-fed control (to control for reduced food intake)
-
-
Duration: 5 weeks.[20]
-
Key Parameters Measured: Glomerular filtration rate (GFR), urine albumin-to-creatinine ratio (UACR), plasma creatinine, blood urea nitrogen, fecal protein content, kidney histology (glomerulosclerosis, fibrosis).[20][21]
Caption: Workflow of the preclinical evaluation of SCO-792 in a rat model of chronic kidney disease.
Phase 2a Clinical Trial of SCO-792 in Patients with Diabetic Kidney Disease
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[2][23][24]
-
Patient Population: 72 patients with type 2 diabetes and albuminuria (UACR 200-5000 mg/g).[2][23]
-
Treatment Arms:
-
Placebo (n=15)
-
SCO-792 500 mg once daily (QD) (n=29)
-
SCO-792 500 mg three times daily (TID) (n=28)
-
-
Primary Endpoints: Safety and tolerability, change in UACR from baseline.[2][23]
-
Secondary/Exploratory Endpoints: Change in estimated glomerular filtration rate (eGFR), responder rate (≥30% UACR decrease).[2]
Caption: Workflow of the Phase 2a clinical trial of SCO-792 in patients with diabetic kidney disease.
Conclusion
This compound presents a novel therapeutic approach for several metabolic and genetic disorders by inhibiting intestinal enteropeptidase and thereby reducing the absorption of dietary amino acids. Preclinical and early clinical data in diabetic kidney disease are promising, suggesting a potential role in reducing albuminuria. For rare genetic disorders like PKU, MSUD, and homocystinuria, this compound offers a new pharmacological strategy that could complement or improve current dietary management.
However, it is crucial to emphasize that direct comparative efficacy data against current standards of care are not yet available. Future clinical trials with active comparators will be necessary to definitively establish the therapeutic position of this compound in these disease areas. Researchers and drug development professionals should monitor the progress of ongoing and future clinical studies to fully understand the potential of this innovative therapeutic agent.
References
- 1. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diabetic nephropathy (kidney disease) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Diabetic Kidney Disease: Diagnosis, Treatment, and Prevention | AAFP [aafp.org]
- 7. The complete European guidelines on phenylketonuria: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spdm.org.pt [spdm.org.pt]
- 9. publications.aap.org [publications.aap.org]
- 10. nspku.org [nspku.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]
- 14. Maple Syrup Urine Disease | Nemours KidsHealth [kidshealth.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Homocystinuria Information | Mount Sinai - New York [mountsinai.org]
- 18. Homocystinuria: Causes, symptoms, and tests [medicalnewstoday.com]
- 19. Current and Novel Therapeutical Approaches of Classical Homocystinuria in Childhood With Special Focus on Enzyme Replacement Therapy, Liver-Directed Therapy and Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scohia.com [scohia.com]
- 24. scohia.com [scohia.com]
Investigational DP1 Receptor Antagonists: A Head-to-Head Comparison of Sucunamostat and Other Novel Therapies
In the landscape of investigational drugs targeting inflammatory and allergic pathways, the prostaglandin D2 (PGD2) receptor 1 (DP1) has emerged as a significant therapeutic target. This guide provides a detailed comparison of Sucunamostat (formerly BGE-175) and other key investigational DP1 receptor antagonists, with a focus on their mechanism of action, preclinical and clinical data, and experimental protocols. This objective analysis is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the PGD2/DP1 Signaling Pathway
This compound and its counterparts, such as Fevipiprant and OC000459, are competitive antagonists of the DP1 receptor. This receptor is activated by PGD2, a major pro-inflammatory mediator released primarily from mast cells. The binding of PGD2 to the DP1 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a signaling cascade that promotes inflammation, vasodilation, and bronchoconstriction. By blocking this interaction, DP1 receptor antagonists aim to mitigate the downstream effects of PGD2, offering a potential therapeutic approach for a range of allergic and inflammatory conditions.
Caption: PGD2/DP1 signaling pathway and the mechanism of action of this compound.
Preclinical and Clinical Data Summary
While direct head-to-head clinical trials are not yet available, the following tables summarize the individual findings for this compound, Fevipiprant, and OC000459 from various studies.
Table 1: Overview of Investigational DP1 Receptor Antagonists
| Drug | Developer | Mechanism of Action | Primary Indications Investigated | Development Phase |
| This compound (BGE-175) | BioAge Labs | Competitive DP1 receptor antagonist | COVID-19, Allergic Conjunctivitis | Phase 2 |
| Fevipiprant (QAW039) | Novartis | Competitive DP1 receptor antagonist | Asthma, Allergic Rhinitis | Phase 3 (discontinued for asthma) |
| OC000459 | Opko Health | Competitive DP1 receptor antagonist | Allergic Rhinitis, Allergic Conjunctivitis | Phase 3 |
Table 2: Comparative Efficacy Data from Clinical Trials
| Drug | Indication | Study Phase | Key Efficacy Endpoint & Result | Reference |
| This compound (BGE-175) | COVID-19 (hospitalized older adults) | Phase 2 | Primary endpoint: Time to recovery. The trial did not meet its primary endpoint but showed a 67% reduction in the risk of death or respiratory failure in a prespecified subgroup. | ClinicalTrials.gov NCT04705597 |
| Fevipiprant (QAW039) | Severe Asthma | Phase 3 (LUSTER-1, LUSTER-2) | Primary endpoint: Rate of moderate-to-severe exacerbations over 52 weeks. The trials did not meet their primary endpoints. | |
| OC000459 | Seasonal Allergic Rhinitis | Phase 3 | Primary endpoint: Mean change from baseline in Total Nasal Symptom Score (TNSS). Showed statistically significant improvement compared to placebo. | Opko Health Press Release |
Table 3: Safety and Tolerability Profile
| Drug | Key Adverse Events Reported |
| This compound (BGE-175) | Generally well-tolerated in Phase 2 studies. |
| Fevipiprant (QAW039) | Reported to have a favorable safety profile, similar to placebo in large-scale trials. |
| OC000459 | Generally well-tolerated; most common adverse events included headache and nasopharyngitis. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols based on the types of studies conducted for these investigational drugs.
Protocol 1: Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial for this compound in COVID-19
-
Objective: To evaluate the efficacy and safety of this compound compared to placebo in preventing respiratory failure or death in hospitalized older adults with COVID-19.
-
Study Population: Patients aged 60 years and older, hospitalized with a confirmed SARS-CoV-2 infection.
-
Intervention: Patients were randomized to receive either this compound or a matching placebo orally once daily for 14 days, in addition to standard of care.
-
Primary Endpoint: Time to recovery, defined as the first day on which the patient was no longer hospitalized or, if hospitalized, no longer required ongoing medical care.
-
Secondary Endpoints: Incidence of respiratory failure or death, all-cause mortality, and changes in inflammatory biomarkers (e.g., C-reactive protein, IL-6).
-
Statistical Analysis: The primary endpoint was analyzed using a Cox proportional hazards model. Secondary endpoints were analyzed using appropriate statistical tests for binary and continuous data.
Caption: A generalized workflow for a randomized controlled clinical trial.
Discussion and Future Outlook
The development of DP1 receptor antagonists has seen both successes and setbacks. While Fevipiprant did not meet its primary endpoints in large Phase 3 trials for severe asthma, potentially due to the complexity and heterogeneity of the disease, other agents like OC000459 have shown promise in allergic rhinitis.
This compound's investigation in COVID-19 represents a novel application of this drug class, targeting the inflammatory component of the disease. Although the Phase 2 trial did not meet its primary endpoint, the observed reduction in mortality or respiratory failure in a prespecified subgroup warrants further investigation. The differing outcomes across these molecules and indications highlight the importance of patient selection and biomarker strategies in the clinical development of targeted therapies.
Future research should focus on identifying the patient populations most likely to benefit from DP1 receptor antagonism. Head-to-head trials would be invaluable in directly comparing the efficacy and safety of these agents. As our understanding of the role of the PGD2/DP1 pathway in various diseases evolves, so too will the therapeutic potential of drugs like this compound.
Validating Biomarkers for Sucunamostat Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sucunamostat with alternative therapies for diabetic kidney disease, focusing on the validation of key biomarkers to predict and monitor treatment response. Experimental data is presented to support the comparative analysis, and detailed methodologies for crucial experiments are outlined.
Introduction to this compound and Biomarker Validation
This compound (SCO-792) is an investigational, orally administered, reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key enzyme in the small intestine responsible for initiating the activation of pancreatic enzymes involved in protein digestion. By inhibiting this enzyme, this compound reduces the intestinal absorption of amino acids.[1][2] This mechanism of action is being explored for the management of metabolic conditions where dietary protein intake is a contributing factor, such as phenylketonuria, maple syrup urine disease, homocystinuria, and diabetic kidney disease.[2][3][4]
For the successful clinical development and application of novel therapeutics like this compound, the identification and validation of reliable biomarkers are paramount. Biomarkers are crucial for patient stratification, dose optimization, and monitoring treatment efficacy. This guide focuses on two key biomarkers relevant to the application of this compound in diabetic kidney disease: the Urine Albumin-to-Creatinine Ratio (UACR) and Hemoglobin A1c (HbA1c).
Comparative Analysis of this compound and Alternative Therapies
The current standard of care for managing diabetic kidney disease and reducing albuminuria includes Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. The following tables summarize the performance of this compound in a phase 2a clinical trial and compare it with the established effects of these alternative therapies on the key biomarkers, UACR and HbA1c.
Data Presentation: Biomarker Response to Treatment
Table 1: Change in Urine Albumin-to-Creatinine Ratio (UACR) from Baseline
| Treatment | Dosage | Mean Change from Baseline (%) | Study Population | Reference |
| This compound (SCO-792) | 500 mg TID | -28% | Type 2 Diabetes with Albuminuria | [5] |
| Placebo | - | -14% | Type 2 Diabetes with Albuminuria | [5] |
| ACE Inhibitors (e.g., Ramipril) | 10 mg/day | Significant reduction vs. placebo | Type 2 Diabetes with Microalbuminuria | [6] |
| ARBs (e.g., Irbesartan) | 300 mg/day | -38% (vs. -23% for placebo) | Type 2 Diabetes with Nephropathy | [6] |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | 10 mg/day | -35.1% (in T2D patients) | Chronic Kidney Disease with/without T2D | [7] |
Table 2: Change in Hemoglobin A1c (HbA1c) from Baseline
| Treatment | Dosage | Mean Change from Baseline (Absolute %) | Study Population | Reference |
| This compound (SCO-792) | 500 mg TID | Statistically significant decrease (data not quantified) | Type 2 Diabetes with Albuminuria | |
| Placebo | - | No significant change | Type 2 Diabetes with Albuminuria | [5] |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | 10 mg/day | -0.41% (vs. placebo) | Type 2 Diabetes | [8] |
| GLP-1 RAs (e.g., Semaglutide) | 1.0 mg weekly | -1.2% | Type 2 Diabetes | [9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms of action for this compound and the compared therapies.
Caption: this compound inhibits enteropeptidase, blocking protein digestion.
Caption: ACE inhibitors and ARBs both disrupt the RAAS pathway.
References
- 1. Frontiers | Renal outcomes with sodium-glucose cotransporters 2 inhibitors [frontiersin.org]
- 2. biolabo.fr [biolabo.fr]
- 3. academic.oup.com [academic.oup.com]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. scribd.com [scribd.com]
- 6. Angiotensin receptor blockers for the reduction of proteinuria in diabetic patients with overt nephropathy: results from the AMADEO study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Albuminuria reduced by SGLT2i in CKD patients with and without T2DM - - PACE-CME [pace-cme.org]
- 8. researchgate.net [researchgate.net]
- 9. Real-World HbA1c Changes Among Type 2 Diabetes Mellitus Patients Initiating Treatment With a 1.0 Mg Weekly Dose of Semaglutide for Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Sucunamostat Clinical Trial Data: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of available clinical trial data for Sucunamostat (SCO-792), an oral enteropeptidase inhibitor. The performance of this compound is compared with other relevant therapeutic alternatives, supported by experimental data from clinical trials. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a first-in-class, orally administered, reversible inhibitor of enteropeptidase, a key enzyme in protein digestion. By inhibiting this enzyme, this compound reduces the absorption of amino acids from the gut. This mechanism of action holds therapeutic potential for a range of metabolic and rare diseases. Clinical development has focused on type 2 diabetes with kidney disease, obesity, and rare metabolic disorders such as phenylketonuria (PKU) and maple syrup urine disease (MSUD).
This guide presents a detailed analysis of a Phase 2a clinical trial of this compound in patients with type 2 diabetes and albuminuria. For other indications such as obesity, where clinical data for this compound is not yet publicly available, a comparison is made with preclinical data for this compound and extensive clinical data from established therapies like GLP-1 receptor agonists. For rare diseases, the therapeutic rationale of this compound is discussed in the context of current and emerging treatments.
Data Presentation: this compound in Diabetic Kidney Disease
An exploratory Phase 2a clinical trial evaluated the efficacy and safety of this compound in patients with type 2 diabetes and albuminuria.[1][2][3]
Table 1: Baseline Characteristics of Patients in the Phase 2a Trial of this compound
| Characteristic | Placebo (n=15) | SCO-792 500 mg QD (n=29) | SCO-792 500 mg TID (n=28) |
| Age (years) | 65.5 ± 7.2 | 64.1 ± 8.1 | 63.1 ± 8.7 |
| Male (%) | 80.0 | 82.8 | 82.1 |
| HbA1c (%) | 7.8 ± 0.8 | 7.7 ± 0.8 | 7.8 ± 0.8 |
| eGFR (mL/min/1.73m²) | 58.1 ± 21.5 | 59.3 ± 22.4 | 56.9 ± 19.8 |
| UACR (mg/g) | 785.4 (398.8, 1512.1) | 832.9 (415.5, 1552.0) | 788.6 (433.2, 1450.5) |
Data are presented as mean ± standard deviation or median (interquartile range). QD: once daily; TID: three times daily.
Table 2: Efficacy Outcomes of the Phase 2a Trial of this compound at 12 Weeks
| Outcome | Placebo (n=15) | SCO-792 500 mg QD (n=29) | SCO-792 500 mg TID (n=28) |
| UACR Change from Baseline (%) | -14% | -27% | -28% |
| P-value vs. Baseline | 0.4407 | 0.0271 | 0.0211 |
| HbA1c Change from Baseline (%) | -0.11 ± 0.35 | -0.15 ± 0.51 | -0.38 ± 0.58 * |
| eGFR Change from Baseline (mL/min/1.73m²) | -1.5 ± 5.8 | -2.3 ± 7.1 | -3.1 ± 6.9 |
Statistically significant decrease from baseline in the TID group. UACR changes were not statistically significant when compared to placebo.[1][2][3]
Comparison with Alternatives
Diabetic Kidney Disease: SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors are an established class of drugs for the treatment of chronic kidney disease (CKD), including in patients with type 2 diabetes.
Table 3: Comparison of Renal Outcomes with SGLT2 Inhibitors
| Trial | Drug | Patient Population | Primary Renal Outcome | Relative Risk Reduction |
| DAPA-CKD | Dapagliflozin | CKD with/without T2D | Sustained ≥50% eGFR decline, end-stage kidney disease, renal or CV death | 39% |
| EMPA-KIDNEY | Empagliflozin | CKD with/without T2D | Progression of kidney disease or cardiovascular death | 28% |
| CREDENCE | Canagliflozin | T2D and CKD | End-stage kidney disease, doubling of serum creatinine, or renal or CV death | 30% |
Data compiled from published studies.[4][5][6]
Obesity: GLP-1 Receptor Agonists
While clinical data for this compound in obesity is not yet available, preclinical studies in diet-induced obese (DIO) mice showed that this compound treatment led to a reduction in food intake and body weight.[7] In comparison, GLP-1 receptor agonists have demonstrated significant weight loss in large-scale clinical trials.
Table 4: Weight Loss Efficacy of GLP-1 Receptor Agonists in Patients with Obesity
| Drug | Trial | Duration | Mean Weight Loss (%) |
| Semaglutide 2.4 mg | STEP 1 | 68 weeks | -14.9% |
| Tirzepatide 15 mg | SURMOUNT-1 | 72 weeks | -20.9% |
| Liraglutide 3.0 mg | SCALE Obesity and Prediabetes | 56 weeks | -8.0% |
Data compiled from published studies.[8][9][10]
Experimental Protocols
This compound Phase 2a Trial in Diabetic Kidney Disease
-
Study Design : A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[1][2][3]
-
Participants : 72 patients with type 2 diabetes mellitus, a urine albumin-to-creatinine ratio (UACR) of 200-5000 mg/g, and an estimated glomerular filtration rate (eGFR) >30 mL/min/1.73 m².[1][2][3]
-
Intervention : Patients were randomized (1:2:2) to receive placebo, this compound 500 mg once daily (QD), or this compound 500 mg three times daily (TID) for 12 weeks.[1][2][3]
-
Primary Endpoints : Change in UACR from baseline, safety, and tolerability.[1][2][3]
-
Secondary and Exploratory Endpoints : Change in eGFR and the proportion of patients with at least a 30% reduction in UACR.[1]
Mandatory Visualization
Signaling Pathways
The mechanism of action of this compound, through the inhibition of enteropeptidase, leads to reduced amino acid absorption. This dietary amino acid restriction is known to impact key cellular signaling pathways that regulate metabolism and cell growth, such as the mTOR and GCN2 pathways. Preclinical studies also suggest an effect on the secretion of FGF21, a metabolic hormone.
Caption: this compound's inhibition of enteropeptidase and subsequent impact on cellular signaling pathways.
Experimental Workflow
The following diagram illustrates the workflow of the Phase 2a clinical trial of this compound in patients with diabetic kidney disease.
Caption: Workflow of the Phase 2a clinical trial for this compound in diabetic kidney disease.
References
- 1. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scohia.com [scohia.com]
- 4. kidneynews.org [kidneynews.org]
- 5. Prescribing SGLT2 Inhibitors in Patients With CKD: Expanding Indications and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of SGLT2 Inhibitors on Renal Outcomes in Patients With Chronic Kidney Disease: A Meta-Analysis [frontiersin.org]
- 7. scohia.com [scohia.com]
- 8. GLP-1 drugs effective for weight loss, but more independent studies needed | Cochrane [cochrane.org]
- 9. researchgate.net [researchgate.net]
- 10. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
Safety Operating Guide
Navigating the Disposal of Sucunamostat: A Procedural Guide for Laboratory Professionals
The proper disposal of specialized research chemicals is a critical component of laboratory safety and environmental responsibility. For compounds like sucunamostat, a selective inhibitor of KAT6A/B histone acetyltransferases, adherence to established protocols is paramount to ensure the safety of personnel and the integrity of the ecosystem. This guide provides a comprehensive framework for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, follow established laboratory protocols for chemical spill cleanup. Absorb the spill with an inert material and place it in a sealed container for disposal.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines a safe and compliant method for the disposal of this compound. This workflow is designed to ensure that all regulatory and safety considerations are met.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific disposal requirements. Section 13 of the SDS will provide detailed instructions on appropriate disposal methods and any specific regulatory requirements.
-
Evaluate Chemical Compatibility: Do not mix this compound with other chemical waste without first verifying compatibility. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.
-
Segregate Chemical Waste: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
Select the Appropriate Disposal Route: Based on the SDS and institutional guidelines, determine the correct disposal pathway. Common disposal methods for chemical waste include:
-
Incineration: High-temperature incineration is often the preferred method for organic compounds to ensure complete destruction.
-
Landfill: Some less hazardous chemical waste may be suitable for a designated hazardous waste landfill.
-
Chemical Treatment: In some cases, chemical neutralization or degradation may be required before final disposal.
-
-
Engage a Licensed Waste Disposal Contractor: All chemical waste must be disposed of through a licensed and reputable hazardous waste disposal contractor. Ensure that the contractor is aware of the chemical nature of this compound to facilitate proper handling and disposal.
-
Maintain Accurate Records: Keep detailed records of the amount of this compound disposed of, the date of disposal, and the contractor used. This documentation is essential for regulatory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposal.
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not publicly available, the following table provides a template for the types of information that should be sought from the supplier-provided Safety Data Sheet (SDS). This structured data is essential for a comprehensive risk assessment and for making informed decisions on disposal.
| Parameter | Value (from SDS) | Significance for Disposal |
| LD50 (Oral, Rat) | Data not publicly available | Indicates acute toxicity; higher toxicity may necessitate more stringent disposal controls. |
| Water Solubility | Data not publicly available | Affects potential for environmental contamination and the choice of disposal method. |
| Boiling Point | Data not publicly available | Relevant for assessing volatility and potential for airborne exposure. |
| Flash Point | Data not publicly available | Important for fire hazard assessment during storage and handling of waste. |
| Chemical Stability | Data not publicly available | Determines potential for hazardous reactions with other waste streams. |
| Ecotoxicity Data | Data not publicly available | Informs the potential environmental impact and the need for specialized disposal. |
It is the responsibility of the researcher and their institution to obtain the specific Safety Data Sheet for this compound and to populate this information accordingly. In the absence of specific data, a precautionary approach should always be adopted, treating the substance as highly hazardous. By following these guidelines, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
